Methyl 2-iodo-4-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodo-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRNSLCBMOIYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-iodo-4-methoxybenzoate
Introduction
Methyl 2-iodo-4-methoxybenzoate is a valuable substituted aromatic compound utilized as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials for organic electronics. Its utility stems from the orthogonal reactivity of its functional groups: the ester, which can be hydrolyzed or transesterified; the iodo group, which is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck); and the methoxy group, which influences the electronic properties of the aromatic ring. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound, detailing the experimental protocols and the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 4-methoxyanthranilic acid. This strategy is predicated on the introduction of the iodo substituent via a Sandmeyer reaction, followed by the esterification of the carboxylic acid. This approach is favored over direct iodination of a pre-existing methyl 4-methoxybenzoate due to the directing effects of the methoxy and ester groups, which would lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid via Sandmeyer Reaction
The first stage of the synthesis involves the conversion of 4-methoxyanthranilic acid to 2-iodo-4-methoxybenzoic acid. This is achieved through a Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[1][2]
Mechanistic Insights
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The key steps are:
-
Diazotization: The primary aromatic amine of 4-methoxyanthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable aryl diazonium salt. This low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Iodide-induced decomposition: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas, which is an excellent leaving group. While many Sandmeyer reactions are catalyzed by copper(I) salts, the reaction with iodide does not typically require a catalyst.[3]
References
Methyl 2-iodo-4-methoxybenzoate physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-iodo-4-methoxybenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 148490-97-5), a key intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, characterization, synthesis, and applications, grounding all information in established scientific principles and authoritative sources.
Introduction: A Versatile Building Block
This compound is a halogenated aromatic compound distinguished by its unique substitution pattern. The presence of an iodine atom, a methoxy group, and a methyl ester on the benzene ring makes it a highly versatile and valuable building block in synthetic chemistry.[1] The iodine atom, in particular, serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.[2] Its structural motifs are frequently found in pharmacologically active molecules and advanced materials, making it a compound of significant interest in pharmaceutical research and materials science.[1][3]
Core Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, reaction design, and purification. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 148490-97-5 | [4][5] |
| Molecular Formula | C₉H₉IO₃ | [4][5][6] |
| Molecular Weight | 292.07 g/mol | [4][6] |
| Appearance | White to cream crystals, powder, or fused solid.[5] | [5] |
| Melting Point | 41.0-48.0 °C[5] (44-46 °C also reported[6]) | [5][6] |
| Boiling Point | 318 °C at 760 mmHg | [4][7] |
| Density | 1.801 g/cm³ | [4][7] |
| Solubility | Insoluble in water.[8][9] Soluble in ether and benzene.[8] | [8][9] |
| Refractive Index | 1.578 | [4][7] |
| Flash Point | 146.1 °C | [4][7] |
| Vapor Pressure | 0.000143 mmHg at 25°C | [4][7] |
Synthesis and Purification: An Experimental Protocol
The synthesis of this compound is a critical process for its application in research. While various methods exist, a common and effective approach involves the direct iodination of a readily available precursor, Methyl 4-methoxybenzoate. Modern methods, such as transition-metal-catalyzed C-H activation, offer high regioselectivity and yield.[2]
Principle of the Synthesis
The presented protocol is based on the principle of electrophilic aromatic substitution, where an iodinating agent is used to introduce an iodine atom onto the electron-rich aromatic ring of Methyl 4-methoxybenzoate. The methoxy group is an ortho-, para-director; however, the para position is already occupied by the methyl ester group's carbon, directing the substitution to one of the ortho positions. Steric hindrance from the adjacent ester group favors iodination at the C2 position.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-methoxybenzoate (1 equiv.).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane or acetonitrile.
-
Reagent Addition: In a separate flask, prepare a solution of the iodinating agent (e.g., N-Iodosuccinimide, NIS) (1.1 equiv.) and a catalytic amount of an acid catalyst (e.g., trifluoroacetic acid, TFA).
-
Reaction Execution: Slowly add the iodinating agent solution to the stirred solution of the substrate at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic signals will appear as distinct doublets and a doublet of doublets, with coupling constants indicative of their ortho, meta, and para relationships, confirming the substitution pattern. The methoxy and methyl ester groups will each show a singlet at approximately 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (~165 ppm), while the carbon atom bonded to iodine will be shifted upfield due to the heavy atom effect.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key peaks will include a strong C=O stretch for the ester group (around 1720 cm⁻¹), C-O stretches for the ether and ester functionalities (around 1250 cm⁻¹), and aromatic C-H and C=C stretches. An ATR-IR spectrum for this compound is available in the SpectraBase database.[10]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) will be observed at m/z = 292, corresponding to the molecular weight of C₉H₉IO₃.
Key Applications in Research and Development
This compound's utility stems from its capacity to participate in a wide range of chemical transformations, making it a valuable intermediate.
-
Pharmaceutical Synthesis: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs.[1][3] Its structure is a precursor to more complex scaffolds found in bioactive molecules.
-
Cross-Coupling Reactions: The aryl-iodide bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and organic synthesis.[2]
-
Materials Science: It is used to modify polymer properties and in the synthesis of novel organic linkers for creating Metal-Organic Frameworks (MOFs), which have applications in gas storage and catalysis.[3][11]
Illustrative Reaction: Suzuki Cross-Coupling
The diagram below illustrates a typical Suzuki cross-coupling reaction, a powerful method for forming a bi-aryl linkage, which is a common structural motif in pharmaceuticals.
Caption: A schematic of the Suzuki cross-coupling reaction using the title compound.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
General Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust, vapors, or mist. Avoid contact with skin and eyes.[12] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. The compound is light-sensitive and should be stored away from light and oxidizing agents.[9][13] A cool, dark place is recommended for long-term stability.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- Methyl 3-iodo-4-methoxybenzoate | 35387-93-0 - J&K Scientific LLC. (n.d.).
- Synthesis of methyl 2-hydroxy-4-methoxybenzoate - PrepChem.com. (n.d.).
- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. (2019, October 6).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
- CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents. (n.d.).
- Methyl 4-iodo-2-methoxybenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.).
- Methyl 5-iodo-2-methoxybenzoate - PMC - NIH. (n.d.).
- Methyl 4-iodo-2-methoxybenzoate - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).
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An In-Depth Technical Guide to Methyl 2-iodo-4-methoxybenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 2-iodo-4-methoxybenzoate (CAS No. 54413-84-2), a key halogenated aromatic intermediate.[1] Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and explores its critical applications in modern synthetic chemistry. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Part 1: Core Compound Profile and Physicochemical Properties
This compound is a polysubstituted benzene derivative featuring an ester, a methoxy group, and an iodine atom. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. The electron-donating methoxy group at the para-position and the bulky, reactive iodine atom at the ortho-position to the methyl ester create a unique electronic and steric environment. The carbon-iodine bond is the primary reactive site, being susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures.
The properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key physicochemical data.
| Property | Value | Source |
| CAS Number | 54413-84-2 | SynQuest Labs[1] |
| Molecular Formula | C₉H₉IO₃ | SynQuest Labs[1] |
| Molecular Weight | 292.07 g/mol | SynQuest Labs[1] |
| Appearance | White to off-white solid or crystalline powder | Inferred from isomers[2][3] |
| Melting Point | 44-46 °C (for isomer Methyl 4-iodo-2-methoxybenzoate) | Strem[2] |
| Boiling Point | 318 °C at 760 mmHg (for isomer Methyl 4-iodo-2-methoxybenzoate) | ECHEMI[4][5] |
| Density | 1.801 g/cm³ (for isomer Methyl 4-iodo-2-methoxybenzoate) | ECHEMI[4][5] |
Note: Specific experimental data for the 2-iodo-4-methoxy isomer can be limited; properties of closely related isomers are provided for estimation and context.
Part 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a two-stage process starting from a commercially available precursor. The chosen pathway, a Sandmeyer-type reaction followed by Fischer esterification, is selected for its high regioselectivity and reliability.
Stage 1: Synthesis of 2-iodo-4-methoxybenzoic acid
This stage leverages the diazotization of an aniline derivative, a cornerstone of aromatic chemistry. The starting material, 4-methoxyanthranilic acid, provides the correct substitution pattern.
-
Protocol:
-
Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid in a three-neck flask equipped with a mechanical stirrer and a thermometer, and cool the mixture to 0° C in an ice-salt bath.[6]
-
While maintaining the temperature between 0-5° C, add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes.[6] This step is critical for forming the diazonium salt; low temperatures are essential to prevent its decomposition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5° C.
-
In a separate flask, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.[6]
-
Add the potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, keeping the temperature between 3-6° C.[6] The iodide ion acts as a nucleophile, displacing the N₂ gas in a radical mechanism.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then slowly heat to reflux and maintain for 2 hours to ensure the reaction goes to completion.[6]
-
Cool the mixture to room temperature. The precipitated brown crystals of 2-iodo-4-methoxybenzoic acid are collected by filtration, washed with water until neutral, and dried under reduced pressure.[6]
-
Stage 2: Fischer Esterification to this compound
This classic acid-catalyzed reaction converts the synthesized carboxylic acid into its corresponding methyl ester.
-
Protocol:
-
In a round-bottom flask, dissolve the dried 2-iodo-4-methoxybenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (typically 2-5% of the acid's molar amount).
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Synthesis Workflow Diagram
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- 6. prepchem.com [prepchem.com]
Methyl 2-iodo-4-methoxybenzoate structural analysis
An In-depth Technical Guide to the Structural Analysis of Methyl 2-iodo-4-methoxybenzoate
Foreword: The Structural Elucidation Imperative
In the landscape of modern drug discovery and materials science, the precise characterization of molecular architecture is not merely a procedural step but the very foundation upon which innovation is built. Small molecule intermediates, such as this compound, are the fundamental building blocks for complex, high-value compounds. Their structural integrity—purity, isomeric identity, and conformation—directly dictates the success of subsequent synthetic transformations and the ultimate efficacy and safety of the final product. This guide provides a comprehensive, field-proven framework for the rigorous structural analysis of this compound, moving beyond rote procedural descriptions to elucidate the causality behind our analytical choices. The methodologies presented herein are designed as a self-validating system, where orthogonal techniques converge to provide an unambiguous and authoritative structural assignment.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a halogenated aromatic ester with the chemical formula C₉H₉IO₃.[1][2] Its strategic importance stems from the presence of three key functional groups on a benzene scaffold: an iodine atom, a methoxy group, and a methyl ester. The iodine atom, in particular, renders the molecule an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal for constructing carbon-carbon and carbon-heteroatom bonds.[3][4] This reactivity profile makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[5][6]
A thorough understanding of its structure is paramount to leveraging its synthetic potential. This guide will detail the primary analytical techniques employed for its complete structural verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54413-84-2 (or 148490-97-5) | [1][7] |
| Molecular Formula | C₉H₉IO₃ | [1][2][8] |
| Molecular Weight | 292.07 g/mol | [1][9] |
| Appearance | White to cream crystals or powder | [8] |
| Melting Point | 44-46 °C | [10] |
| Boiling Point | 318 °C at 760 mmHg | [1][2] |
| Density | 1.801 g/cm³ | [1][2] |
Note: Multiple CAS numbers appear in databases for this structure and its isomers. The properties listed are for the 2-iodo-4-methoxy isomer.
The Analytical Workflow: A Multi-Technique Approach
Caption: A typical workflow for the structural elucidation of a synthetic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful and informative technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.
Proton (¹H) NMR Spectroscopy
Principle of Causality: The chemical shift (δ) of a proton is dictated by its electronic environment. Electronegative atoms, like oxygen and iodine, withdraw electron density, "deshielding" nearby protons and causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring, non-equivalent protons and provides direct evidence of connectivity.
For this compound, we expect to see signals corresponding to three distinct regions: the aromatic protons, the methoxy protons, and the methyl ester protons.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-6 | ~7.8 - 8.0 | d (doublet) | 1H | Ortho to the electron-withdrawing carbonyl group, causing a downfield shift. Coupled to H-5. |
| H-5 | ~7.1 - 7.3 | dd (doublet of doublets) | 1H | Coupled to both H-6 and H-3. |
| H-3 | ~7.0 - 7.2 | d (doublet) | 1H | Ortho to the iodine atom. Coupled to H-5. |
| OCH₃ (Methoxy) | ~3.9 | s (singlet) | 3H | Attached to the aromatic ring. No adjacent protons to couple with. |
| OCH₃ (Ester) | ~3.9 | s (singlet) | 3H | Part of the methyl ester group. No adjacent protons to couple with. |
Note: The exact chemical shifts of the methoxy and ester methyl groups may be very close and require a high-resolution instrument to resolve fully.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for ¹H NMR. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to assign the signals to the molecular structure.
Carbon-13 (¹³C) NMR Spectroscopy
Principle of Causality: ¹³C NMR provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment. The chemical shifts are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbons. Carbons in different functional groups (carbonyl, aromatic C-O, aromatic C-I, etc.) appear in predictable regions of the spectrum.
For this compound, all nine carbon atoms are chemically distinct, and thus we expect to see nine unique signals.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)
| Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~165-167 | Typical range for an ester carbonyl carbon. |
| C-4 (C-O) | ~158-162 | Aromatic carbon attached to the strongly electron-donating methoxy group. |
| C-1 | ~135-140 | Aromatic carbon attached to the ester group. |
| C-6 | ~130-135 | Aromatic CH carbon ortho to the carbonyl group. |
| C-5 | ~120-125 | Aromatic CH carbon. |
| C-3 | ~115-120 | Aromatic CH carbon. |
| C-2 (C-I) | ~85-90 | Aromatic carbon directly bonded to iodine, showing a characteristic upfield shift (heavy atom effect). |
| OCH₃ (Methoxy) | ~55-57 | Methoxy carbon attached to the ring. |
| OCH₃ (Ester) | ~51-53 | Methyl ester carbon. |
Note: These are estimated chemical shifts based on typical values for similar structures.[11][12][13]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence. This simplifies the spectrum to single lines for each carbon. A much larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. The presence of nine distinct signals in the expected regions provides strong validation for the proposed structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which is a critical, self-validating check on the elemental formula derived from other methods. The fragmentation pattern observed upon ionization offers corroborating evidence for the presence of specific functional groups.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 292 | Molecular ion peak, corresponding to the exact mass of C₉H₉IO₃.[1] |
| [M - CH₃]⁺ | 277 | Loss of a methyl radical from either the ester or methoxy group. |
| [M - OCH₃]⁺ | 261 | Loss of a methoxy radical. |
| [M - COOCH₃]⁺ | 233 | Loss of the methyl ester group, resulting in an iodomethoxybenzene cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument. The GC will separate the sample from any volatile impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI, at 70 eV).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
-
Data Analysis: The primary piece of data is the mass of the molecular ion ([M]⁺), which must match the calculated molecular weight of 292.07 g/mol . The fragmentation pattern is then compared against predicted pathways to confirm the structure.
Caption: Key fragmentation pathways for this compound in MS.
X-ray Crystallography: The Definitive Structural Proof
While NMR and MS provide overwhelming evidence for the 2D structure, single-crystal X-ray crystallography offers an unambiguous determination of the 3D atomic arrangement in the solid state.
Principle of Causality: When a beam of X-rays is passed through an ordered, single crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing this pattern, the precise position of every atom in the molecule can be calculated, confirming connectivity, bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are required. This is often the most challenging step. A common method is the slow evaporation of a solvent from a saturated solution of the purified compound. Benzene has been used successfully for similar iodinated benzoates.[4]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 90-100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and thousands of diffraction intensities are collected.
-
Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Validation: The final structure is validated using established crystallographic metrics to ensure its accuracy and quality.
Conclusion: A Self-Validating Structural Dossier
The structural analysis of this compound is a case study in the power of a multi-technique, evidence-based approach. The convergence of data—the specific spin systems in ¹H NMR, the nine distinct signals in ¹³C NMR, and the definitive molecular weight and fragmentation from mass spectrometry—creates a self-validating dossier that confirms the compound's identity with the highest degree of scientific certainty. For applications where absolute spatial arrangement is critical, X-ray crystallography provides the ultimate, irrefutable proof. By understanding the "why" behind each technique, researchers can confidently verify the integrity of their synthetic building blocks, ensuring the success of their scientific endeavors.
References
- J&K Scientific LLC. (n.d.). Methyl 3-iodo-4-methoxybenzoate | 35387-93-0.
- Supporting Information. (n.d.). Royal Society of Chemistry.
- PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid.
- Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
- Mitchell, K. A., Golen, J. A., & Rheingold, A. L. (2023). Methyl 2-hydroxy-4-iodobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(10).
- Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
- Larsen, S., Torssell, S., & von Zezschwitz, P. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum.
- SpectraBase. (n.d.). Methyl 4-iodo-2-methoxybenzoate.
- ChemSynthesis. (n.d.). methyl 4-methoxybenzoate.
- Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).
- Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate.
- NIST WebBook. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate.
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A Senior Application Scientist's Guide to the Solubility of Methyl 2-iodo-4-methoxybenzoate in Common Laboratory Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-iodo-4-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will delve into the theoretical principles governing solubility, present a predictive solubility profile based on structural analysis, and provide robust, field-proven protocols for empirical determination.
Introduction: The Significance of Solubility for this compound
This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its utility in cross-coupling reactions and other molecular elaborations makes understanding its physical properties paramount. Solubility is a critical parameter that dictates the choice of reaction conditions, purification methods (such as crystallization and chromatography), and formulation strategies. An informed selection of solvents can significantly impact reaction yield, purity, and overall process efficiency. This guide serves to equip the researcher with the predictive knowledge and experimental tools necessary to effectively work with this compound.
The Theoretical Cornerstone: "Like Dissolves Like"
The principle of "like dissolves like" is the bedrock of solubility prediction.[1][2][3] This axiom posits that a solute will more readily dissolve in a solvent that possesses similar intermolecular forces.[3] These forces include hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Consequently, polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[3][4]
To apply this principle to this compound, we must first dissect its molecular structure to ascertain its overall polarity.
Structural and Polarity Analysis of this compound
The structure of this compound incorporates several functional groups that contribute to its overall physicochemical profile:
-
Aromatic Ring: The benzene ring is inherently nonpolar.
-
Methyl Ester (-COOCH₃): This group introduces polarity due to the presence of the carbonyl (C=O) and ether linkages. The oxygen atoms are capable of acting as hydrogen bond acceptors.
-
Methoxy Group (-OCH₃): The ether linkage in the methoxy group also contributes a degree of polarity and can act as a hydrogen bond acceptor.
-
Iodine Atom (-I): While iodine is a large and polarizable atom, the carbon-iodine bond is not highly polar. Its primary contribution to intermolecular interactions is through London dispersion forces.
Overall, this compound can be classified as a moderately polar molecule. The presence of the polar ester and methoxy groups is balanced by the larger, nonpolar aromatic ring and the iodine atom. This duality suggests that it will exhibit solubility in a range of solvents, with a preference for those of intermediate to high polarity. It is not expected to be highly soluble in water due to the lack of hydrogen bond donating groups and the significant nonpolar surface area of the iodinated benzene ring.
A Predictive Solubility Profile
Based on the structural analysis and the "like dissolves like" principle, we can predict the solubility of this compound in a selection of common laboratory solvents. The following table provides these predictions, which should be empirically verified for precise quantitative data.
| Solvent | Solvent Type | Predicted Solubility | Justification |
| Water | Polar Protic | Insoluble to Very Slightly Soluble | The large, nonpolar iodinated aromatic ring outweighs the polarity of the ester and methoxy groups. The molecule cannot act as a hydrogen bond donor. |
| Methanol | Polar Protic | Soluble | Methanol is a polar solvent capable of hydrogen bonding (as an acceptor with the ester and methoxy oxygens) and has a smaller nonpolar component than water, making it more compatible with the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. |
| Acetone | Polar Aprotic | Soluble | Acetone's strong dipole moment can interact favorably with the polar ester and methoxy groups of the solute. |
| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, ethyl acetate has a similar polarity profile to the functional group in the solute, making it a good solvent choice. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent with a moderate dipole moment that can effectively solvate moderately polar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether functionality and overall polarity of THF are well-suited to dissolve this molecule. |
| Toluene | Nonpolar | Moderately Soluble to Soluble | The aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of the solute, while having enough weak polarity to interact with the ester and methoxy groups. |
| Hexanes | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity of the ester and methoxy groups will likely make it difficult for the nonpolar hexane to effectively solvate the molecule. |
Experimental Determination of Solubility: A Validated Protocol
While theoretical prediction is a powerful tool, empirical determination of solubility is essential for accurate and reliable process development. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative measurement of solubility.
Qualitative Solubility Assessment
This method provides a quick determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically room temperature).
Methodology:
-
Preparation: Into a small, dry test tube (e.g., 13x100 mm), add approximately 20-30 mg of this compound.
-
Solvent Addition: Add the chosen solvent dropwise (approximately 0.5 mL) to the test tube.
-
Agitation: Vigorously agitate the test tube for 30-60 seconds. A vortex mixer can be used for consistent mixing.
-
Observation: Observe the mixture against a well-lit background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Solvent Addition: If the solid is not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total solvent volume of 3 mL.
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be fitted with a filter (e.g., a small piece of cotton or a syringe filter). The filtration step is critical to ensure that only the dissolved solute is being analyzed.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using solutions of known concentrations of this compound.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Caption: Workflow for quantitative solubility determination.
Conclusion
This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can confidently select appropriate solvent systems for their specific applications. The moderately polar nature of the molecule suggests broad solubility in many common organic solvents, with limited solubility in highly nonpolar or aqueous media. For critical applications, the quantitative shake-flask method is strongly recommended to obtain precise solubility data.
References
Spectroscopic Data for Methyl 2-iodo-4-methoxybenzoate: A Technical Guide for Researchers
Introduction
The molecular structure of Methyl 2-iodo-4-methoxybenzoate, with its distinct substitution pattern on the benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic arrangement and numbering convention used throughout this guide.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established substituent effects and analysis of similar compounds.[5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy substituents. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo and ester groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.8 | d | ~8.5 | Deshielded by the adjacent ester group. |
| H-5 | ~7.2 | d | ~2.5 | Influenced by the ortho-iodo and para-methoxy groups. |
| H-3 | ~6.9 | dd | ~8.5, ~2.5 | Shielded by the para-methoxy group. |
| -OCH₃ (ester) | ~3.9 | s | - | Typical chemical shift for a methyl ester. |
| -OCH₃ (ether) | ~3.8 | s | - | Typical chemical shift for an aryl methyl ether. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | ~166 | Typical carbonyl carbon of an ester. |
| C-4 (C-OCH₃) | ~160 | Deshielded due to the directly attached oxygen. |
| C-2 (C-I) | ~92 | Shielded by the heavy iodine atom (heavy atom effect). |
| C-6 | ~132 | Aromatic CH. |
| C-5 | ~122 | Aromatic CH. |
| C-1 (C-COOCH₃) | ~120 | Quaternary carbon attached to the ester. |
| C-3 | ~112 | Aromatic CH, shielded by the adjacent methoxy group. |
| -OCH₃ (ester) | ~52 | Methyl carbon of the ester. |
| -OCH₃ (ether) | ~56 | Methyl carbon of the methoxy group. |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.
Figure 2: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds of the ester and ether, and the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1720 | C=O stretch | Ester |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl-alkyl ether and ester |
| ~1100 | C-O stretch | Ester |
| ~3000-2850 | C-H stretch | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 292.07 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 292 | [M]⁺ (Molecular ion) |
| 261 | [M - OCH₃]⁺ |
| 233 | [M - COOCH₃]⁺ |
| 165 | [M - I]⁺ |
| 135 | [C₇H₇O₂]⁺ |
The fragmentation pattern can be visualized as follows:
Figure 3: Predicted Fragmentation Pathway of this compound in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while based on theoretical principles and analysis of related compounds, offer a valuable resource for the identification and characterization of this important synthetic intermediate. Researchers are encouraged to use this guide as a reference for interpreting their own experimental data and to contribute to the public body of knowledge by publishing their validated spectra.
References
Navigating the Synthesis of Methyl 2-iodo-4-methoxybenzoate: A Technical Guide to Starting Materials and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2-iodo-4-methoxybenzoate, a key building block in the development of various pharmaceutical agents and functional materials, presents multiple strategic pathways distinguished by their starting materials. The selection of an appropriate precursor is a critical decision, profoundly influencing the overall efficiency, cost-effectiveness, and scalability of the synthesis. This in-depth technical guide provides a comprehensive analysis of the primary starting materials, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment to inform rational synthetic design.
I. Strategic Decision Point: Choosing the Right Precursor
The journey to this compound can commence from three principal starting points, each with its own set of advantages and challenges:
-
4-Methoxy-anthranilic Acid (2-Amino-4-methoxybenzoic Acid): This route leverages the Sandmeyer reaction, a classic and reliable method for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate.
-
4-Methoxybenzoic Acid (p-Anisic Acid): This approach relies on direct electrophilic aromatic substitution, where the inherent directing effects of the substituents guide the incoming iodo group.
-
Methyl 4-methoxybenzoate: Similar to using the parent acid, this pathway involves direct iodination of the pre-formed ester.
The optimal choice depends on factors such as the availability and cost of the starting material, desired regioselectivity, and tolerance to specific reaction conditions.
II. Synthetic Pathway 1: The Sandmeyer Approach from 4-Methoxy-anthranilic Acid
This is a well-established and highly regioselective route that proceeds in two distinct stages: the conversion of the amino group to a diazonium salt, followed by its displacement with iodide.
A. The Underlying Chemistry: A Radical-Nucleophilic Aromatic Substitution
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide range of functionalities.[1][2] The process begins with the diazotization of the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[3] The resulting diazonium salt is a versatile intermediate. For iodination, the use of a copper(I) catalyst is not strictly necessary, as iodide itself is a sufficiently strong nucleophile to react with the diazonium salt.[4][5] The reaction is believed to proceed through a free radical mechanism, involving the transfer of an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[1] This aryl radical then abstracts an iodine atom from an iodide source to yield the final product.
B. Visualizing the Pathway
Caption: Synthetic route from 4-Methoxy-anthranilic Acid.
C. Detailed Experimental Protocol
Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid
-
Suspend 4-methoxy-anthranilic acid in a mixture of water and concentrated hydrochloric acid in a reaction vessel.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of potassium iodide in water.
-
Slowly add the potassium iodide solution to the diazonium salt solution, still maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Collect the crude 2-iodo-4-methoxybenzoic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound (Fischer-Speier Esterification) [6][7]
-
Dissolve the dried 2-iodo-4-methoxybenzoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
III. Synthetic Pathway 2: Direct Iodination of 4-Methoxybenzoic Acid
This route offers a more direct approach, avoiding the need for the Sandmeyer reaction. Its success hinges on controlling the regioselectivity of the electrophilic aromatic substitution.
A. The Underlying Chemistry: Ortho-Para Direction and Electrophile Activation
The methoxy group (-OCH₃) on the benzene ring is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. The powerful activating and directing effect of the methoxy group dominates, favoring electrophilic substitution at the positions ortho and para to it. Since the para position is already occupied by the carboxylic acid group, iodination is directed to the ortho positions (C2 and C6).
Direct iodination of aromatic rings is often challenging because iodine is the least reactive of the halogens in electrophilic aromatic substitution.[8] Therefore, an activating agent is required to generate a more potent electrophilic iodine species.[8][9] A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA).[10][11][12] The acid protonates NIS, increasing the electrophilicity of the iodine atom.[13]
B. Visualizing the Pathway
Caption: Synthetic route from 4-Methoxybenzoic Acid.
C. Detailed Experimental Protocol
Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid
-
Dissolve 4-methoxybenzoic acid in a suitable solvent, such as acetonitrile.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-iodo-4-methoxybenzoic acid by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Follow the Fischer-Speier esterification protocol as described in Section II.C.
IV. Synthetic Pathway 3: Direct Iodination of Methyl 4-methoxybenzoate
This pathway is the most direct, starting from the ester and proceeding in a single iodination step.
A. The Underlying Chemistry: A Balance of Directing Effects
Similar to the iodination of 4-methoxybenzoic acid, the regioselectivity of this reaction is governed by the powerful ortho-, para-directing methoxy group. The methyl ester group is a meta-director, but its influence is significantly weaker than that of the methoxy group. Therefore, iodination is expected to occur predominantly at the position ortho to the methoxy group. The use of NIS and a catalytic amount of a strong acid like TFA is also the preferred method for this transformation.[14]
B. Visualizing the Pathway
Caption: Synthetic route from Methyl 4-methoxybenzoate.
C. Detailed Experimental Protocol
-
Dissolve Methyl 4-methoxybenzoate in a suitable solvent like acetonitrile.
-
Add N-iodosuccinimide (NIS) to the solution.
-
Introduce a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, work up the reaction by quenching with aqueous sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic phase with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude this compound via column chromatography or recrystallization.
V. Comparative Analysis of Synthetic Routes
| Starting Material | Synthetic Steps | Regioselectivity | Key Advantages | Key Disadvantages |
| 4-Methoxy-anthranilic Acid | 2 (Diazotization/Iodination, Esterification) | Excellent | Well-established, high-yielding, unambiguous regiochemistry. | Multi-step process, handling of potentially unstable diazonium salts. |
| 4-Methoxybenzoic Acid | 2 (Iodination, Esterification) | Good to Excellent | Utilizes a readily available starting material, avoids diazonium salts. | Potential for minor regioisomers, requires an additional esterification step. |
| Methyl 4-methoxybenzoate | 1 (Iodination) | Good to Excellent | Most direct and atom-economical route. | Potential for minor regioisomers, starting material may be more expensive than the acid. |
VI. Conclusion
The synthesis of this compound can be effectively achieved through several strategic routes, each originating from a different commercially available starting material. The Sandmeyer reaction of 4-methoxy-anthranilic acid offers unparalleled regioselectivity, albeit through a two-step process involving a diazonium intermediate. Direct iodination of 4-methoxybenzoic acid or its methyl ester provides a more streamlined approach, with the choice between the two often dictated by the cost and availability of the starting material. The use of N-iodosuccinimide in the presence of a catalytic amount of strong acid has emerged as a mild and efficient method for these direct iodinations. A thorough understanding of the chemical principles and experimental nuances associated with each pathway is paramount for researchers to make informed decisions that align with their specific synthetic goals, resource constraints, and desired scale of production.
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- ACS Publications. Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016-09-09). [Link]
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The Synthetic Cornerstone: A Technical Guide to Methyl 2-iodo-4-methoxybenzoate for Advanced Research and Development
For the discerning researcher and drug development professional, the strategic selection of building blocks is paramount to the success of complex synthetic campaigns. Among the vast arsenal of chemical intermediates, Methyl 2-iodo-4-methoxybenzoate has emerged as a particularly valuable scaffold. Its unique substitution pattern—an activating methoxy group and a versatile iodinated position—renders it a powerful tool for the construction of intricate molecular architectures. This technical guide provides an in-depth exploration of its commercial availability, synthesis, and strategic applications in contemporary drug discovery.
Commercial Availability and Sourcing
This compound, identified by the CAS Number 54413-84-2 , is readily available from a range of specialized chemical suppliers. Researchers can procure this compound in various quantities, from laboratory-scale amounts to bulk quantities suitable for process development. It is crucial to note the existence of isomers, such as Methyl 4-iodo-2-methoxybenzoate (CAS 148490-97-5) and Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0), and to verify the CAS number to ensure the acquisition of the correct regioisomer for the intended synthetic route.
| Supplier | Purity | Available Quantities |
| Amerigo Scientific | Inquire | Inquire |
| Apollo Scientific | Inquire | Inquire |
| AOBChem USA | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1] |
| Chemcia Scientific, LLC | >97% | Inquire |
This table is for illustrative purposes and researchers are advised to consult supplier websites for the most current information.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a commercially available precursor. The following protocol outlines a reliable and scalable route.
Synthesis of the Carboxylic Acid Precursor: 2-iodo-4-methoxy-benzoic acid
The journey to the target ester begins with the synthesis of the corresponding carboxylic acid, 2-iodo-4-methoxy-benzoic acid. A well-established method involves the diazotization of 4-methoxy-anthranilic acid followed by a Sandmeyer-type iodination reaction.[2][3]
Caption: Synthesis of the carboxylic acid precursor.
Experimental Protocol:
-
Diazotization: Suspend 150 g of 4-methoxy-anthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.[2][3]
-
Slowly add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes, maintaining the temperature between 0-5°C with constant stirring.[2][3]
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.[2][3]
-
Iodination: In a separate vessel, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.[2][3]
-
Add the potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, maintaining the temperature between 3-6°C.[2][3]
-
After the addition is complete, stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.[2][3]
-
Cool the mixture to room temperature. The precipitated brown crystals of 2-iodo-4-methoxy-benzoic acid are collected by filtration.[2][3]
-
Wash the crystals with water until neutral and dry under reduced pressure. The product typically has a melting point of 174°C.[2][3]
Esterification to this compound
The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product.[4][5][6]
Caption: Fischer esterification of the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-4-methoxy-benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Catalysis: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the iodo and methoxy groups on the benzene ring makes this compound a highly valuable intermediate in the synthesis of biologically active molecules. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl moieties.[7][8][9]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. researchgate.net [researchgate.net]
A Technical Guide to the Safe Handling of Methyl 2-iodo-4-methoxybenzoate and Related Substituted Aromatic Esters
This document provides a comprehensive technical guide on the safety and handling precautions for Methyl 2-iodo-4-methoxybenzoate. Given that specific toxicological and safety data for this particular isomer is not extensively published, this guide employs a precautionary, principles-based approach. It synthesizes established best practices for handling similar halogenated aromatic esters and draws upon safety data from closely related structural isomers to provide a robust framework for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For novel or sparsely documented compounds like this compound, this involves analyzing its structure, inferring risks from similar compounds, and treating it with a high degree of caution until comprehensive data is available.
Physicochemical and Toxicological Profile
The toxicological properties of this compound have not been fully investigated[1]. However, based on its functional groups (iodinated aromatic ring, methyl ester) and data from analogous compounds, a conservative risk assessment is necessary. Structurally similar chemicals are known to cause skin and eye irritation[2][3][4][5]. Therefore, it is prudent to assume this compound presents similar hazards.
| Property | Data / Inferred Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Appearance | Likely a solid (e.g., powder, crystals) | [6][7][8] |
| Primary Hazards | May cause skin and eye irritation. Toxicological properties are not fully known. | [1][2][3] |
| Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | [3][4][9] |
| Incompatible Materials | Strong oxidizing agents | [3][9][10] |
| Storage Sensitivity | May be light-sensitive | [6][11] |
Regulatory Context
This compound is intended for laboratory research and development purposes only[1]. It is not widely listed on regulatory schedules such as the SARA Title III, Section 313, or California Proposition 65, which is common for research chemicals[11]. The absence of established Occupational Exposure Limits (OELs) necessitates the use of stringent engineering controls and personal protective equipment to minimize any potential exposure.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The "Hierarchy of Controls" is a fundamental principle in chemical safety, prioritizing engineering and administrative controls over reliance on PPE alone.
Caption: The lifecycle of a chemical requires safe practices at every stage.
Standard Handling Protocol
-
Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly.
-
Work Area: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Transfer: To avoid generating dust, use a spatula to carefully transfer the solid. Do not pour the powder directly from a large container. Weigh the material in a tared container within the hood.
-
Post-Handling: Tightly seal the container immediately after use. Clean any contaminated equipment and the work surface.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed. [2]
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent exposure to moisture and air. [2][4][11]* Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. [4][9][11]* Sensitivities: Protect from direct sunlight, as related iodo-compounds can be light-sensitive. [6][11]* Segregation: Store away from incompatible materials, particularly strong oxidizing agents. [3][9][10]
Waste Disposal Protocol
Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.
-
Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Collection: Collect surplus material and contaminated disposables (e.g., gloves, bench paper, pipette tips) in a designated, properly labeled, and sealed waste container.
-
Prohibition: Do not discharge this chemical or its containers into drains, sewer systems, or waterways. [1][11]4. Disposal: Arrange for disposal through a licensed professional waste disposal service, in strict accordance with all federal, state, and local regulations. [1][2][3][11]Contaminated packaging should be disposed of as unused product. [11]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.
Accidental Release Measures
In the event of a spill, a calm and methodical response is required.
Caption: A systematic workflow for responding to a chemical spill.
Protocol for a Small Solid Spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wear the appropriate PPE as described in Section 2.2.
-
Carefully sweep up the solid material, taking care not to create dust. [4][9][11]4. Place the collected material and any contaminated cleaning supplies into a suitable, closed container for disposal. [4][11]5. Clean the spill area with an appropriate solvent and wash thoroughly.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [3][9][11] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs or persists, seek medical attention. [2][3][4][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][3][4][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3][9][10][11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). [11]* Specific Hazards: In a fire, hazardous combustion products such as carbon oxides and hydrogen iodide may be formed. [3]* Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode. [3][9][11]
References
- SAFETY DATA SHEET for Methyl 3-iodo-4-methoxybenzo
- SAFETY DATA SHEET for Methyl Isovanill
- MATERIAL SAFETY DATA SHEET for 2-Iodo-4-methoxy-benzoic acid methyl ester.Chemcia Scientific, LLC.
- SAFETY DATA SHEET for Ethyl 4-methoxybenzo
- SAFETY DATA SHEET for Methyl 4-methoxybenzo
- SAFETY DATA SHEET for Methyl benzo
- SAFETY DATA SHEET for 3-Iodo-4-methyl-benzoic acid. (2024-03-30). Fisher Scientific.
- SAFETY DATA SHEET for Methyl 4-iodobenzo
- SAFETY DATA SHEET for Methyl 4-iodobenzoate. (2025-09-06). Thermo Fisher Scientific.
- Methyl 4-iodo-2-methoxybenzo
- Methyl 4-iodo-2-methoxybenzo
- Methyl 2-hydroxy-4-methoxybenzoate - SAFETY D
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- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Methyl 4-iodo-2-methoxybenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
The Suzuki Cross-Coupling Reaction in Focus: Application Notes for Methyl 2-Iodo-4-methoxybenzoate
Introduction: The Strategic Value of Substituted Biaryls
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design. These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the construction of carbon-carbon bonds, offering a versatile and highly efficient route to these valuable compounds.[1] This is primarily due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of its organoboron reagents.[1]
Methyl 2-iodo-4-methoxybenzoate is a particularly useful building block in this context. The presence of the ortho-iodo group provides a reactive site for the palladium-catalyzed oxidative addition, a key step in the Suzuki reaction. The methoxy and methyl ester functionalities, while potentially influencing the electronic nature of the aromatic ring, are generally well-tolerated and offer further points for molecular elaboration. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in Suzuki cross-coupling reactions, providing both mechanistic insights and a practical, field-tested protocol.
The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed process that involves a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a palladium(II) species. The reactivity of the aryl halide in this step is crucial and generally follows the trend I > Br > Cl > F. The use of an aryl iodide, such as the topic compound, is therefore advantageous for promoting a facile oxidative addition.
-
Transmetalation: Following oxidative addition, the transmetalation step occurs. Here, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups on the palladium(II) complex couple to form the desired biaryl product and a new carbon-carbon bond. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a visual representation of the Suzuki-Miyaura catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed procedure for the Suzuki cross-coupling of this compound with phenylboronic acid to synthesize methyl 4'-methoxy-[1,1'-biphenyl]-2-carboxylate.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 292.07 | 292 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
| Ethyl Acetate | - | For extraction | - | - |
| Hexanes | - | For chromatography | - | - |
| Silica Gel | - | For chromatography | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (292 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Subsequently, add 8 mL of 1,4-dioxane and 2 mL of degassed water via syringe.
-
Reaction Execution: The reaction mixture is heated to 85-90 °C in an oil bath and stirred vigorously for 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with 20 mL of ethyl acetate and washed with 20 mL of water, followed by 20 mL of brine.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure methyl 4'-methoxy-[1,1'-biphenyl]-2-carboxylate.
Key Considerations and Troubleshooting
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can be employed.[2] For sterically hindered substrates, ligands such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃ may offer improved yields.[2]
-
Base Selection: The choice of base is critical for the activation of the boronic acid.[3] Potassium carbonate is a widely used and effective base. In cases of base-sensitive functional groups, milder bases such as potassium fluoride (KF) can be used.[4] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.
-
Solvent System: A mixture of an organic solvent and water is typically employed in Suzuki reactions.[2] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Troubleshooting Low Yields:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Additionally, ensure the inert atmosphere is maintained throughout the reaction to prevent catalyst degradation.
-
Homocoupling of Boronic Acid: The formation of biphenyl from the homocoupling of phenylboronic acid can be a side reaction. This is often minimized by ensuring a thoroughly deoxygenated reaction mixture and using a high-quality palladium catalyst.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, especially in the presence of water and at elevated temperatures. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of biaryl compounds. This compound serves as an excellent substrate for this transformation, providing a gateway to a diverse range of complex molecules for applications in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this versatile building block to advance their synthetic endeavors.
References
using Methyl 2-iodo-4-methoxybenzoate in Heck reactions
The products derived from the Heck coupling of this compound are valuable intermediates. The resulting cinnamate derivatives are scaffolds found in a variety of biologically active compounds and natural products. The ability to introduce complex side chains onto the substituted benzene ring makes this reaction a powerful tool for generating molecular diversity in drug discovery programs. [15]The intramolecular version of the Heck reaction is particularly useful for synthesizing complex heterocyclic and macrocyclic structures, which are of growing interest in medicinal chemistry. [15][16]
References
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications.
- MDPI. (n.d.). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
- Organic Letters. (n.d.). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- RSC Publishing. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
- SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction.
- Royal Society of Chemistry. (2016, August 1). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- PrepChem.com. (n.d.). Synthesis of methyl 2-hydroxy-4-methoxybenzoate.
- ResearchGate. (2023, July 18). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid.
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
- ResearchGate. (n.d.). TABLE 3 Optimization of reaction conditions for Mizoroki-heck reactions....
- PMC. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ResearchGate. (2025, August 7). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF.
- (n.d.).
- ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
- ResearchGate. (2025, August 10). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases..
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- 2. books.rsc.org [books.rsc.org]
- 3. chemistnotes.com [chemistnotes.com]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
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- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira coupling protocols with Methyl 2-iodo-4-methoxybenzoate
An In-Depth Guide to Sonogashira Coupling Protocols with Methyl 2-iodo-4-methoxybenzoate
Introduction: The Strategic Importance of the Sonogashira Coupling
In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction represents a cornerstone methodology for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, first reported in 1975, has become indispensable in the synthesis of complex molecules due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[4][5][6] Its applications are particularly profound in drug discovery and medicinal chemistry, where the resulting arylalkyne and conjugated enyne motifs serve as crucial scaffolds in a myriad of biologically active compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][7][8][9]
This compound is a particularly valuable substrate for these transformations. The presence of a highly reactive carbon-iodine bond ensures efficient oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[1][10][11] The methoxy and methyl ester functional groups offer electronic and steric diversity, making it a versatile building block for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.[6] This guide provides detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers employing this compound in Sonogashira coupling reactions.
The Catalytic Heart: Understanding the Sonogashira Mechanism
The efficacy of the Sonogashira reaction hinges on a synergistic interplay between two catalytic cycles: a palladium cycle and, in the classic protocol, a copper co-catalyst cycle.[3][12] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The Palladium Cycle is responsible for bringing the two coupling partners together:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-iodine bond to form a Pd(II) complex.[1][12]
-
Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the halide.
-
Reductive Elimination: The newly formed Pd(II)-alkynyl-aryl complex collapses, forming the C(sp²)-C(sp) bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Copper Cycle serves to activate the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic acetylenic proton is removed to form a copper acetylide intermediate.[3][10] This species is now sufficiently nucleophilic to participate in the transmetalation step with the palladium complex.
Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust and widely applicable starting point for coupling this compound with various terminal alkynes. It leverages the high reactivity of aryl iodides under mild conditions.[13]
Materials and Reagents
| Reagent/Material | Formula/Grade | Supplier | Purpose |
| This compound | C₉H₉IO₃ | Standard Vendor | Aryl Halide Substrate |
| Phenylacetylene | C₈H₆ | Standard Vendor | Terminal Alkyne |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | Standard Vendor | Palladium Pre-catalyst |
| Copper(I) Iodide | CuI | Standard Vendor | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | Anhydrous | Base and Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | Co-solvent |
| Schlenk flask / reaction tube | - | - | Reaction Vessel |
| Magnetic stirrer and stir bar | - | - | Agitation |
| Nitrogen/Argon line | - | - | Inert Atmosphere |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure anaerobic conditions.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL per mmol of aryl iodide) and anhydrous triethylamine (2.0 eq.) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 eq.) dropwise to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired methyl 2-(phenylethynyl)-4-methoxybenzoate.
Rationale and Key Considerations (E-E-A-T)
-
Choice of Catalyst: PdCl₂(PPh₃)₂ is an air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species by the amine or phosphine ligands.[8][14] It is often preferred for its ease of handling over air-sensitive Pd(0) sources like Pd(PPh₃)₄.
-
Role of Copper(I) Iodide: CuI is essential for activating the alkyne.[10] Its presence dramatically increases the reaction rate, allowing the coupling to proceed at room temperature.[1]
-
The Base is Critical: Triethylamine serves a dual purpose: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen iodide (HI) generated during the reaction, preventing side reactions.[1][15]
-
Inert Atmosphere: The exclusion of oxygen is crucial. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), forming a 1,3-diyne byproduct, which complicates purification.[1][3][16] It can also damage the Pd(0) catalyst.
Protocol 2: Copper-Free Sonogashira Coupling
While effective, the use of copper can sometimes be problematic, especially if the substrate contains functional groups that can chelate with copper or if trace copper contamination in the final product is a concern for pharmaceutical applications.[1][17] Copper-free protocols have been developed to circumvent these issues, often requiring slightly higher temperatures or more specialized ligands.[18][19]
Materials and Reagents
| Reagent/Material | Formula/Grade | Supplier | Purpose |
| This compound | C₉H₉IO₃ | Standard Vendor | Aryl Halide Substrate |
| Phenylacetylene | C₈H₆ | Standard Vendor | Terminal Alkyne |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Standard Vendor | Palladium Catalyst |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | Anhydrous | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Solvent |
| Schlenk flask / reaction tube | - | - | Reaction Vessel |
| Magnetic stirrer and stir bar | - | - | Agitation |
| Nitrogen/Argon line | - | - | Inert Atmosphere |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a dry Schlenk flask with a stir bar, add this compound (1.0 eq.) and Pd(PPh₃)₄ (0.03 eq.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Solvent and Reagent Addition: Under positive inert gas pressure, add anhydrous DMF (5 mL per mmol of aryl iodide) and diisopropylethylamine (DIPEA) (3.0 eq.) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C. Monitor its progress by TLC or LC-MS. The reaction may require 8-24 hours to reach completion.
-
Work-up and Purification: Follow the same work-up, extraction, and purification procedures as described in Protocol 1.
Rationale and Key Considerations (E-E-A-T)
-
Why Copper-Free? The primary motivation is to eliminate the Glaser homocoupling side product and avoid potential issues with copper-sensitive substrates or applications requiring ultra-low metal contamination.[3][6]
-
Catalyst and Base Selection: Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst. In the absence of copper, a stronger, more sterically hindered base like DIPEA is often used to facilitate the deprotonation of the alkyne directly at the palladium center, albeit less efficiently than the copper-mediated pathway.[12][20]
-
Reaction Conditions: Copper-free variants often require higher temperatures and longer reaction times to compensate for the slower rate of alkyne activation.[21] The choice of a higher-boiling polar aprotic solvent like DMF is common in these cases.[22]
Experimental Workflow Visualization
Summary of Reaction Conditions
| Parameter | Protocol 1: Copper-Cocatalyzed | Protocol 2: Copper-Free |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Co-catalyst | CuI (4 mol%) | None |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) |
| Solvent | THF / Et₃N | DMF |
| Temperature | Room Temperature | 50-60 °C |
| Key Advantage | Fast, mild conditions | Avoids Glaser coupling, no Cu |
| Key Disadvantage | Potential Glaser side-product | Slower, requires heat |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Poor quality reagents. | 1. Use fresh catalyst or a robust pre-catalyst. Ensure the inert atmosphere is maintained.2. Use freshly distilled, anhydrous solvents and bases.3. Purify starting materials if necessary. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel.2. High concentration of copper catalyst. | 1. Thoroughly degas the solvent and ensure a good inert gas seal.2. Reduce the loading of CuI. Consider switching to a copper-free protocol.[16] |
| Reaction Stalls | 1. Deactivation of the catalyst.2. Base is fully consumed. | 1. Add an additional small portion of the palladium catalyst.2. Add more base to the reaction mixture. |
| Formation of Unidentified Byproducts | 1. Reaction temperature too high, causing decomposition.2. Side reactions involving functional groups. | 1. Lower the reaction temperature, even if it extends the reaction time.2. If the substrate is complex, consider protecting sensitive functional groups. |
References
- Wikipedia. Sonogashira coupling. [Link]
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- National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
- Vedantu.
- National Center for Biotechnology Information. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]
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- MDPI.
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The Strategic Application of Methyl 2-iodo-4-methoxybenzoate in Modern Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Synthetic Workhorse
In the intricate landscape of pharmaceutical development, the selection of appropriate starting materials and key intermediates is a critical determinant of synthetic efficiency, scalability, and ultimately, the successful generation of novel therapeutic agents. Methyl 2-iodo-4-methoxybenzoate, a seemingly unassuming aromatic compound, has emerged as a cornerstone building block in medicinal chemistry. Its strategic placement of an iodo group, a methoxy substituent, and a methyl ester on a benzene ring offers a remarkable convergence of reactivity and functionality. This application note provides an in-depth exploration of the utility of this compound, complete with detailed protocols for its key transformations, underscoring its pivotal role in the synthesis of complex pharmaceutical molecules, with a particular focus on the development of targeted therapies such as kinase inhibitors.
The iodine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-N bond formation. The electron-donating methoxy group at the 4-position can influence the electronic properties of the aromatic ring, potentially modulating the reactivity of the iodo group and the overall biological activity of the final compound. The methyl ester at the 1-position offers a convenient point for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce additional diversity. This trifecta of functional groups makes this compound a highly sought-after intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).
Core Applications in Pharmaceutical Synthesis: A Gateway to Complexity
The primary utility of this compound in pharmaceutical synthesis lies in its exceptional suitability for palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized drug discovery, allow for the precise and efficient construction of complex molecular architectures from simpler precursors. The three most prominent applications of this building block are in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in the synthesis of biaryl structures, which are prevalent in a wide range of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors. The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the C-I bond of this compound, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the biaryl product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | >90 |
| 2 | This compound | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| 3 | This compound | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 80-90 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals containing alkynyl functionalities, which can act as bioisosteres for other groups or as handles for further chemical transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The C-I bond of this compound is highly reactive towards the palladium catalyst, making it an excellent substrate for this transformation.
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, a common motif in a vast number of drugs.[2][4] This palladium-catalyzed reaction enables the coupling of an aryl halide with a primary or secondary amine. This compound serves as an ideal electrophilic partner in this reaction, allowing for the introduction of a wide range of nitrogen-containing substituents. This is particularly relevant in the synthesis of kinase inhibitors, where an aniline or related nitrogen-containing heterocycle often forms a key interaction with the target protein.
Case Study: Synthesis of a Key Intermediate for the MEK Inhibitor Trametinib
A compelling example of the strategic use of a related iodo-aromatic building block is in the synthesis of the MEK inhibitor, Trametinib.[5] Trametinib is used in the treatment of various cancers, including melanoma and non-small cell lung cancer.[5] A crucial component of the Trametinib structure is the 2-fluoro-4-iodoaniline moiety. While not directly starting from this compound, the synthesis of a key intermediate for Trametinib, perfluorophenyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate, highlights the importance of the iodo-aniline scaffold in the construction of this complex drug.[6] This intermediate is then coupled with other fragments to complete the synthesis of Trametinib. The reactivity of the iodo group is central to the successful assembly of the final molecule.
Caption: Synthetic workflow utilizing this compound.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the N-aryl product.
Caption: Trametinib's mechanism of action in the MAPK/ERK pathway.
Conclusion: A Building Block of Strategic Importance
This compound represents more than just a chemical intermediate; it is a testament to the power of rational molecular design in facilitating complex pharmaceutical synthesis. Its strategically positioned functional groups provide chemists with a reliable and versatile platform for constructing the core scaffolds of a diverse array of therapeutic agents. The ability to readily participate in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings solidifies its status as an indispensable tool in the drug discovery and development pipeline. As the demand for more targeted and intricate therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an even more critical role in the future of medicine.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-iodo-4-methoxybenzoate
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Versatile Building Block
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structures conferring a vast range of biological activities and physical properties.[1] The efficient construction of these scaffolds is a central goal for synthetic chemists. Methyl 2-iodo-4-methoxybenzoate emerges as a particularly strategic starting material for this purpose. Its architecture offers a powerful combination of reactive sites:
-
Aryl Iodide: The carbon-iodine bond is a premier handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.[2]
-
Electron-Donating Methoxy Group: The methoxy substituent at the 4-position influences the electronic properties of the aromatic ring, impacting reactivity in coupling and cyclization reactions.
-
Ester Functionality: The methyl ester at the 1-position provides a site for subsequent chemical modification, such as hydrolysis, amidation, or reduction, allowing for further diversification of the final heterocyclic product.
This guide provides detailed application notes and validated protocols for leveraging this compound in the synthesis of high-value heterocyclic systems, focusing on robust and widely adopted palladium- and copper-catalyzed methodologies.
Part 1: Palladium-Catalyzed Annulation Strategies
Palladium catalysis represents one of the most powerful tools for constructing complex molecular architectures from simple precursors.[3] Its versatility allows for the sequential and controlled formation of multiple bonds, making it ideal for the synthesis of fused heterocyclic systems in a step- and atom-economical manner.[3][4]
Synthesis of Benzofurans via Tandem Sonogashira Coupling-Cyclization
Application Note:
The synthesis of benzofurans, a core motif in many natural products and pharmaceuticals, can be achieved elegantly through a one-pot Sonogashira coupling and cyclization sequence.[5] This reaction couples the aryl iodide of this compound with a terminal alkyne bearing a nucleophilic group, typically a hydroxyl group positioned to facilitate ring closure. The Sonogashira coupling itself is a co-catalyzed reaction, employing both palladium and copper(I).[6] The palladium complex undergoes oxidative addition into the C-I bond, while the copper(I) salt forms a copper acetylide, which then participates in transmetalation to the palladium center.[7] Following reductive elimination to form the C(sp2)-C(sp) bond, a subsequent intramolecular 5-endo-dig cyclization of the hydroxyl group onto the alkyne, often promoted by the same catalytic system or a base, yields the benzofuran ring. This strategy provides direct access to highly functionalized benzofurans.
Reaction Workflow: Sonogashira Coupling and Cyclization
Caption: Workflow for Benzofuran Synthesis.
Experimental Protocol: Synthesis of Methyl 7-methoxy-2-methylbenzofuran-4-carboxylate
| Reagent/Material | M.W. | Amount | Moles |
| This compound | 292.06 | 1.0 g | 3.42 mmol |
| Propargyl alcohol | 56.06 | 0.29 g | 5.14 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | 120 mg | 0.171 mmol |
| Copper(I) iodide (CuI) | 190.45 | 33 mg | 0.171 mmol |
| Triethylamine (Et₃N) | 101.19 | 15 mL | - |
| Toluene, anhydrous | - | 15 mL | - |
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add this compound (1.0 g, 3.42 mmol), PdCl₂(PPh₃)₂ (120 mg, 5 mol%), and CuI (33 mg, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (15 mL) and anhydrous triethylamine (15 mL) via syringe.
-
Add propargyl alcohol (0.29 g, 5.14 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the title compound.
Synthesis of Indoles via Buchwald-Hartwig Amination
Application Note:
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[8][9] This palladium-catalyzed cross-coupling reaction provides a powerful route to aryl amines from aryl halides.[10] By coupling this compound with an amine that contains a latent functional group for cyclization (e.g., an ortho-ethynylaniline or a 2-vinylaniline derivative), one can generate a direct precursor for indole synthesis. The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction; bulky, electron-rich ligands like XPhos or SPhos are often required to promote the reductive elimination step, which is the C-N bond-forming event.[10] The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl iodide, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[9][11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The Buchwald-Hartwig Amination Cycle.
Experimental Protocol: Synthesis of Methyl 4-methoxy-2-((2-ethynylphenyl)amino)benzoate
| Reagent/Material | M.W. | Amount | Moles |
| This compound | 292.06 | 1.0 g | 3.42 mmol |
| 2-Ethynylaniline | 117.15 | 0.44 g | 3.76 mmol |
| Pd₂(dba)₃ | 915.72 | 78 mg | 0.085 mmol |
| XPhos | 476.65 | 98 mg | 0.205 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.46 g | 4.79 mmol |
| Toluene, anhydrous | - | 20 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (78 mg, 2.5 mol%), XPhos (98 mg, 6 mol%), and sodium tert-butoxide (0.46 g, 4.79 mmol).
-
Add this compound (1.0 g, 3.42 mmol) and 2-ethynylaniline (0.44 g, 3.76 mmol).
-
Add anhydrous toluene (20 mL) and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 110°C.
-
Stir the reaction for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography (gradient elution with ethyl acetate in hexanes) to give the desired coupled product, which can be subsequently cyclized to the corresponding indole derivative using a copper or gold catalyst.[12]
Part 2: Copper-Catalyzed Cyclization Strategies
While palladium catalysis is dominant, copper-catalyzed reactions offer a complementary and often more cost-effective approach for constructing certain heterocyclic systems.[13][14] The Ullmann condensation, in particular, is a classic and reliable method for forming carbon-heteroatom bonds.[15]
Synthesis of Substituted N-Aryl Carbazoles via Ullmann Condensation
Application Note:
The Ullmann condensation is a copper-promoted reaction for the formation of C-N, C-O, and C-S bonds.[15][16] The "Goldberg reaction" specifically refers to the C-N coupling variant.[15] This method can be used to synthesize carbazole precursors by coupling this compound with an appropriate aniline. For a direct route to carbazoles, a tandem Ullmann coupling followed by a palladium-catalyzed C-H activation/cyclization can be envisioned. A more classical approach involves coupling with a 2-amino-biphenyl derivative. The reaction typically requires a copper(I) source (e.g., CuI), a base, and often a ligand such as 1,10-phenanthroline to stabilize the copper species and facilitate the reaction at lower temperatures.[17]
Experimental Protocol: Synthesis of Methyl 2-(phenylamino)-4-methoxybenzoate
| Reagent/Material | M.W. | Amount | Moles |
| This compound | 292.06 | 1.0 g | 3.42 mmol |
| Aniline | 93.13 | 0.35 g | 3.76 mmol |
| Copper(I) iodide (CuI) | 190.45 | 65 mg | 0.342 mmol |
| 1,10-Phenanthroline | 180.21 | 62 mg | 0.342 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 0.95 g | 6.84 mmol |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Procedure:
-
Add this compound (1.0 g, 3.42 mmol), CuI (65 mg, 10 mol%), 1,10-phenanthroline (62 mg, 10 mol%), and K₂CO₃ (0.95 g, 6.84 mmol) to a round-bottom flask.
-
Add DMF (10 mL) and aniline (0.35 g, 3.76 mmol).
-
Heat the mixture to 120°C under an inert atmosphere and stir for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the N-arylated product. This intermediate is primed for subsequent palladium-catalyzed intramolecular C-H arylation to form the carbazole ring system.[18]
Data Summary
| Method | Target Heterocycle | Key Reagents | Catalyst System | Conditions | Typical Yield |
| Sonogashira/Cyclization | Benzofuran | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Toluene, 80°C | Good to Excellent |
| Buchwald-Hartwig | Indole Precursor | Amine | Pd₂(dba)₃ / XPhos | NaOtBu, Toluene, 110°C | Good to Excellent |
| Ullmann Condensation | Carbazole Precursor | Aniline | CuI / 1,10-Phenanthroline | K₂CO₃, DMF, 120°C | Moderate to Good |
Conclusion
This compound stands out as a highly adaptable and valuable substrate for the synthesis of diverse heterocyclic compounds. Through well-established palladium- and copper-catalyzed cross-coupling reactions, researchers can efficiently access core structures like benzofurans, indoles, and carbazoles. The protocols and principles outlined in this guide serve as a robust starting point for synthetic chemists in academic and industrial settings, enabling the rapid assembly of molecular complexity crucial for the discovery and development of new pharmaceuticals and functional materials.
References
- D. A. Colby, R. G. Bergman, J. A. Ellman, "Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation," Chemical reviews, 2010, 110(2), 624–655. [Link]
- Y. Wang, et al., "Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
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- Rojas Lab, "Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66," YouTube, 2024. [Link]
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Application Notes & Protocols: The Strategic Role of Methyl 2-iodo-4-methoxybenzoate as a Versatile Chemical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Methyl 2-iodo-4-methoxybenzoate, a key building block in modern organic synthesis. We will move beyond a simple recitation of facts to provide a deeper understanding of its strategic importance, the causality behind its reactivity, and detailed protocols for its application in transformative chemical reactions.
Compound Profile and Strategic Significance
This compound (CAS No: 148490-97-5) is a polysubstituted aromatic ester whose value lies in the specific arrangement of its functional groups.[1][2] The presence of an iodine atom at the 2-position, an electron-donating methoxy group at the 4-position, and a methyl ester at the 1-position creates a unique electronic and steric environment.
The primary significance of this compound is its function as a versatile intermediate in palladium-catalyzed cross-coupling reactions.[3] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent palladium catalyst, which is the crucial first step in many coupling cycles.[3] This high reactivity allows for the construction of complex carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉IO₃ | [1][2][4] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 41.0-48.0 °C | [2] |
| Boiling Point | 318 °C at 760 mmHg | [1][4] |
| Density | 1.801 g/cm³ | [1][4] |
| CAS Number | 148490-97-5 | [2] |
Synthesis of the Intermediate
The synthesis of this compound typically starts from a more readily available precursor, 4-methoxyanthranilic acid. A common route involves a Sandmeyer-type reaction where the amino group is first converted to a diazonium salt, which is then displaced by iodide.[5] The resulting 2-iodo-4-methoxybenzoic acid is subsequently esterified to yield the final product.
Alternatively, methods involving iridium-catalyzed ortho-iodination of benzoic acids followed by esterification have been developed, offering high yields and functional group tolerance.[3]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound is demonstrated in its application as a substrate in a variety of powerful bond-forming reactions. Its high reactivity makes it an excellent coupling partner.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[6] The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized guideline based on established procedures for similar aryl iodides and should be optimized for specific substrates.[6][7]
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).[6][7]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[7]
-
Reaction : Heat the reaction mixture to 80–100 °C with vigorous stirring.[7]
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS.[6][7]
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[7]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is an exceptionally useful reaction for linking a terminal alkyne with an aryl or vinyl halide, creating arylalkynes and conjugated enynes.[8][9] This transformation typically employs a dual catalytic system of palladium and copper(I).[8]
Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized guideline. Anhydrous and anaerobic conditions are typically required.[10]
-
Vessel Preparation : To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).
-
Reagent Addition : Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent. The mixture is degassed.
-
Alkyne Addition : Add the terminal alkyne (1.1–1.5 equiv.) via syringe.
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40–60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the ammonium salts.
-
Purification : Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired arylalkyne.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a critical step in the synthesis of countless pharmaceuticals that are often aryl amines.[11] The reaction couples an amine with an aryl halide.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized guideline. The choice of ligand and base is critical and substrate-dependent.[12][13]
-
Vessel Preparation : In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃) to a dry reaction vessel.[12]
-
Reagent Addition : Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1–1.5 equiv.).
-
Solvent Addition : Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction : Seal the vessel and heat the mixture (typically 80–110 °C) with stirring.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the aryl iodide is consumed.
-
Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Purification : Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the N-aryl product.
Safety and Handling
According to safety data sheets, this compound should be handled with care.
-
Hazards : May cause skin and serious eye irritation. May cause respiratory irritation.[14][15]
-
Precautions : Wear protective gloves, protective clothing, and eye/face protection.[14] Use only in a well-ventilated area and avoid breathing dust.[14][16] Wash hands and any exposed skin thoroughly after handling.[15]
-
First Aid : In case of skin contact, wash with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14]
-
Storage : Keep the container tightly closed in a dry, well-ventilated place. The compound may be light-sensitive.[17]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility stems from the reactive C-I bond, which serves as a handle for a wide array of powerful palladium-catalyzed cross-coupling reactions. The ability to readily participate in Suzuki, Sonogashira, and Buchwald-Hartwig reactions makes it an essential building block for constructing the complex molecular architectures required in pharmaceutical discovery, materials science, and agrochemical development. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively harness the synthetic potential of this important compound.
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Application Notes and Protocols: Methyl 2-iodo-4-methoxybenzoate as a Versatile Building Block for Organic Materials
This guide provides an in-depth technical overview of methyl 2-iodo-4-methoxybenzoate, a highly functionalized aromatic building block. We will explore its core reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of advanced organic materials, including conjugated polymers, optoelectronic components, and complex pharmaceutical scaffolds.
Introduction: The Strategic Advantage of this compound
This compound (CAS No: 54413-84-2) is a strategically designed aromatic compound prized for its predictable reactivity in transition metal-catalyzed cross-coupling reactions.[1] Its structure incorporates three key functional elements:
-
A Carbon-Iodine Bond: The C-I bond is the most reactive of the aryl halides (I > Br > Cl) in oxidative addition to palladium(0) catalysts, which is often the rate-determining step in cross-coupling cycles.[2] This ensures high reaction efficiency under relatively mild conditions.
-
An Ortho-Substituted Methyl Ester: The ester group, positioned ortho to the iodide, introduces steric hindrance that can influence reaction kinetics and selectivity. It also serves as a versatile handle for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
-
A Para-Substituted Methoxy Group: The electron-donating methoxy group at the 4-position modulates the electronic properties of the aromatic ring, impacting both catalyst activity and the photophysical properties of the resulting materials.
These features make this compound an ideal starting point for constructing complex molecular architectures.
Caption: Chemical structure of this compound.
Part 1: Physicochemical and Safety Profile
A comprehensive understanding of a reagent's physical properties and safety information is paramount for successful and safe experimentation.
Physical and Chemical Properties
The key properties of this compound are summarized below, providing essential data for reaction setup and purification.
| Property | Value | Reference(s) |
| CAS Number | 54413-84-2 | [1] |
| Molecular Formula | C₉H₉IO₃ | [3][4][5] |
| Molecular Weight | 292.07 g/mol | [3][4] |
| Appearance | White to cream crystals or powder | [5] |
| Melting Point | 41.0 - 48.0 °C | [5] |
| Density | 1.801 g/cm³ | [3][6] |
| Boiling Point | 318 °C at 760 mmHg | [3][6] |
Safety and Handling
According to aggregated GHS information, this compound is classified as a warning-level hazard.[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Part 2: Core Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. These transformations provide robust and versatile pathways to form new carbon-carbon and carbon-nitrogen bonds, enabling access to a vast chemical space from a single precursor.
Caption: Key cross-coupling reactions using this compound.
Part 3: Detailed Experimental Protocols
The following protocols are designed as robust starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, essential for synthesizing conjugated polymers and pharmaceutical intermediates.[2][7]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2][7]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.[2]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).[2][8]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 v/v 1,4-dioxane and water (5-10 mL), via syringe.[8] The aqueous portion is essential for dissolving the inorganic base and facilitating the transmetalation step.[2]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-24 hours).[8][9]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.[8]
Protocol: Sonogashira Coupling for Aryl-Alkyne Synthesis
This reaction efficiently forms C(sp²)-C(sp) bonds, creating linear, rigid structures found in optoelectronic materials, molecular wires, and natural products.[10][11]
Reaction Principle: The Sonogashira coupling employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a highly reactive copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[11][12]
Caption: General experimental workflow for Sonogashira cross-coupling.[12]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).[12]
-
Solvent and Base Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL) followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv.). The amine serves as both the base and often as a co-solvent.[12]
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC until completion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[12] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-alkyne.[12]
Protocol: Buchwald-Hartwig Amination for Aryl Amine Synthesis
This reaction is one of the most powerful methods for forming C-N bonds, a linkage central to countless pharmaceuticals, agrochemicals, and hole-transport materials for OLEDs.[13][14]
Reaction Principle: Similar to other cross-couplings, the mechanism involves oxidative addition of the aryl iodide to Pd(0). The resulting complex coordinates the amine, which is deprotonated by a strong base to form a palladium amide. Reductive elimination then forges the C-N bond and regenerates the Pd(0) catalyst.[14][15]
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The Strategic Application of Methyl 2-iodo-4-methoxybenzoate in the Design and Functionalization of Advanced Metal-Organic Frameworks
Introduction: The Critical Role of Functionalized Linkers in MOF Technology
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing. The modular nature of MOFs, consisting of metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties. The organic linker, in particular, offers a powerful platform for introducing chemical functionality, thereby tailoring the MOF for specific applications. The strategic incorporation of functional groups can enhance guest-host interactions, introduce catalytic sites, or serve as a handle for post-synthetic modification (PSM).
This application note details the utility of Methyl 2-iodo-4-methoxybenzoate as a precursor for a highly versatile bifunctional linker for MOF synthesis. The presence of the iodo group provides a reactive site for a variety of powerful carbon-carbon bond-forming reactions, enabling the post-synthetic modification of the MOF. The methoxy group, on the other hand, can influence the electronic properties of the linker and the resulting MOF. This guide provides a comprehensive overview, from the synthesis of the functionalized linker to the construction of the MOF and its subsequent post-synthetic modification, offering researchers a roadmap for the rational design of advanced functional materials.
Part 1: Synthesis of the Functionalized Linker: 2-Iodo-4-methoxyterephthalic Acid
The journey from the commercially available this compound to a linker suitable for MOF synthesis involves two key transformations: hydrolysis of the methyl ester to a carboxylic acid and the introduction of a second carboxylic acid group to form a terephthalic acid derivative.
Step 1: Hydrolysis of this compound
The initial step is the straightforward hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-iodo-4-methoxybenzoic acid. This is a standard organic transformation that can be achieved with high efficiency.
Protocol 1: Saponification of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2 equivalents), to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-iodo-4-methoxybenzoic acid.
Step 2: Carboxylation of 2-Iodo-4-methoxybenzoic Acid
The introduction of a second carboxylic acid group onto the aromatic ring is a more challenging yet crucial step. Several methods can be employed for the carboxylation of aryl halides. Here, we present two robust protocols: Palladium-Catalyzed Carboxylation and Carboxylation via a Grignard Reagent.
Protocol 2.1: Palladium-Catalyzed Carboxylation of 2-Iodo-4-methoxybenzoic Acid
Palladium-catalyzed carboxylation offers a direct method for the conversion of aryl halides to carboxylic acids using carbon dioxide (CO2) as the carboxylating agent.[1]
-
Reaction Setup: In a high-pressure reactor, combine 2-iodo-4-methoxybenzoic acid (1 equivalent), a palladium catalyst such as Pd(OAc)2 (0.05-0.1 equivalents), a suitable phosphine ligand like cataCXium® A (0.1-0.2 equivalents), and a base such as potassium carbonate (K2CO3) (2-3 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Seal the reactor, purge with argon, and then pressurize with carbon dioxide (CO2) gas (typically 10-50 atm).
-
Heating: Heat the reaction mixture to a temperature between 100-150 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, carefully release the CO2 pressure. Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield 2-iodo-4-methoxyterephthalic acid.
Protocol 2.2: Carboxylation of 2-Iodo-4-methoxybenzoic Acid via Grignard Reagent
This classic method involves the formation of a Grignard reagent from the aryl iodide, followed by its reaction with solid carbon dioxide (dry ice).[2]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a solution of 2-iodo-4-methoxybenzoic acid (protected as its ester, e.g., methyl ester) (1 equivalent) in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath.
-
Carboxylation: Once the Grignard reagent has formed (indicated by the consumption of magnesium), pour the solution slowly over an excess of crushed dry ice in a separate flask.
-
Work-up: Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH4Cl). Acidify with dilute HCl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then dried and the solvent is removed to yield the crude dicarboxylic acid. Purification can be achieved by recrystallization.
Part 2: Synthesis of an Iodo-Functionalized Metal-Organic Framework
With the 2-iodo-4-methoxyterephthalic acid linker in hand, a variety of MOFs can be synthesized. For illustrative purposes, we will describe a protocol for the synthesis of an iodo-functionalized analogue of the well-known MOF-5, which we will denote as I-MOF-5. MOF-5 is constructed from zinc oxide clusters (Zn4O) and terephthalic acid.[3]
Protocol 3: Solvothermal Synthesis of I-MOF-5
-
Precursor Solution: In a glass vial, dissolve zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (3 equivalents) and 2-iodo-4-methoxyterephthalic acid (1 equivalent) in N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).
-
Isolation and Activation: After the reaction, cool the oven to room temperature. Collect the crystalline product by decanting the solvent. Wash the crystals with fresh DMF and then exchange the solvent with a more volatile solvent like chloroform or acetone over a period of 3 days. Finally, activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
| Parameter | Value |
| Metal Source | Zinc Nitrate Hexahydrate |
| Linker | 2-Iodo-4-methoxyterephthalic Acid |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Time | 24-48 hours |
| Activation | Heating under vacuum |
Part 3: Post-Synthetic Modification of I-MOF-5
The true power of incorporating the iodo-functionalized linker lies in the ability to perform post-synthetic modifications. The carbon-iodine bond is an excellent handle for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups into the MOF structure without altering its framework topology.[4][5]
Conceptual Workflow for Post-Synthetic Modification
Caption: Post-synthetic modification workflow of an iodo-functionalized MOF.
Protocol 4.1: Suzuki Coupling on I-MOF-5
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the activated I-MOF-5 in a suitable solvent mixture (e.g., DMF/water).
-
Reagent Addition: Add the desired boronic acid (e.g., phenylboronic acid, 5-10 equivalents per iodo site), a palladium catalyst (e.g., Pd(PPh3)4, 0.1-0.2 equivalents), and a base (e.g., K2CO3, 10-20 equivalents).
-
Reaction: Heat the mixture at a suitable temperature (e.g., 80-100 °C) for 24-48 hours.
-
Work-up and Characterization: After the reaction, cool the mixture, and collect the modified MOF by filtration. Wash the solid extensively with the reaction solvent and then with a more volatile solvent to remove any unreacted reagents and byproducts. The functionalized MOF can then be dried under vacuum and characterized by techniques such as powder X-ray diffraction (PXRD) to confirm the retention of crystallinity, and NMR spectroscopy of the digested MOF to confirm the successful coupling.
Protocol 4.2: Sonogashira Coupling on I-MOF-5
The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the activated I-MOF-5 in an anhydrous solvent such as DMF or THF.
-
Reagent Addition: Add the terminal alkyne (e.g., phenylacetylene, 5-10 equivalents per iodo site), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.1-0.2 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.2-0.4 equivalents), and a base (e.g., triethylamine or diisopropylethylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.
-
Work-up and Characterization: The work-up and characterization procedure is similar to that described for the Suzuki coupling.
Reaction Scheme for Linker Synthesis and MOF Functionalization
Caption: Overall scheme for the synthesis of a functionalized MOF from this compound.
Conclusion and Future Outlook
This compound serves as a valuable and strategic starting material for the synthesis of functionalized metal-organic frameworks. The protocols outlined in this application note provide a clear pathway for researchers to synthesize iodo-functionalized linkers, incorporate them into MOF structures, and subsequently perform post-synthetic modifications. The ability to introduce a wide array of chemical functionalities via well-established cross-coupling reactions opens up a vast design space for creating bespoke MOFs with tailored properties for specific applications. This approach is particularly relevant for the development of novel catalysts, selective sensors, and advanced drug delivery systems. As the field of MOFs continues to evolve, the use of such versatile and strategically designed linkers will undoubtedly play a pivotal role in unlocking the full potential of these remarkable materials.
References
- Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Journal of the American Chemical Society, 131(44), 15974–15975. [Link]
- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society reviews, 40(2), 498–519. [Link]
- Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society reviews, 38(5), 1315–1329. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]
- Fujihara, T., Nogi, K., Xu, T., Terao, J., & Tsuji, Y. (2012). Nickel-catalyzed carboxylation of aryl and vinyl chlorides using carbon dioxide. Journal of the American Chemical Society, 134(22), 9106–9109. [Link]
- PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]
- Takeda, Y., & Minakata, S. (2017). Visible-Light-Driven Carboxylation of Aryl Halides by the Combined Use of Palladium and Photoredox Catalysts. Journal of the American Chemical Society, 139(27), 9149–9152. [Link]
- Li, Z. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. University of Illinois Urbana-Champaign. [Link]
- Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg. [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials.
- Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557. [Link]
- Howarth, A. J., Liu, Y., Li, P., Li, Z., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Chemical, thermal, and mechanical stabilities of metal–organic frameworks.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Chemistry LibreTexts. (2015). 19.6: Methods for Introducing the Carboxy Functional Group. [Link]
- Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 7. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-iodo-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-iodo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, troubleshoot effectively, and ultimately improve reaction yields and purity. My insights are drawn from extensive experience in synthetic organic chemistry and are supported by established literature to ensure you have a reliable resource for your work.
Understanding the Synthetic Landscape
The synthesis of this compound primarily follows two strategic pathways:
-
The Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine (Methyl 4-amino-2-methoxybenzoate) followed by a substitution reaction with an iodide source. It is a powerful method for introducing iodine at a specific position.[1][2][3]
-
Electrophilic Aromatic Iodination: This approach involves the direct iodination of a substituted benzene ring, such as Methyl 4-methoxybenzoate. The success of this strategy is heavily dependent on the directing effects of the existing substituents and the choice of iodinating agent.
This guide will address common issues and optimization strategies for both methodologies.
Troubleshooting Guide & FAQs
Part 1: The Sandmeyer Reaction Route
The Sandmeyer reaction is a multi-step process, and issues can arise at each stage. Below are common problems and their solutions.
Question 1: My diazotization reaction is failing, or I'm seeing a lot of side products. What's going wrong?
Answer: The stability of the diazonium salt is paramount for a successful Sandmeyer reaction.[4][5] Several factors can lead to its decomposition or the formation of unwanted byproducts.
-
Temperature Control is Critical: The diazotization step must be performed at low temperatures, typically between 0-5 °C.[4][6] Higher temperatures will cause the diazonium salt to decompose, often leading to the formation of phenolic byproducts and a significant reduction in yield.[7][8]
-
Slow and Steady Reagent Addition: The dropwise addition of the sodium nitrite solution to the acidic solution of the amine is crucial.[9] This ensures that nitrous acid is generated in situ and consumed immediately, preventing its decomposition and minimizing side reactions.
-
Acid Concentration: A sufficient excess of mineral acid (typically 2.5-3 equivalents) is necessary to fully protonate the amine and generate nitrous acid.[6] Inadequate acid can lead to incomplete diazotization and the formation of diazoamino compounds.
Question 2: The yield of my final iodinated product is low after adding the potassium iodide.
Answer: A low yield at this stage can be attributed to several factors, from the stability of the diazonium salt to the conditions of the iodide substitution.
-
Purity of Starting Amine: Ensure your starting material, Methyl 4-amino-2-methoxybenzoate, is of high purity. Impurities can interfere with the diazotization reaction.
-
Immediate Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent iodination step.[6] Even at low temperatures, it will slowly decompose over time.
-
Iodide Solution: Prepare a solution of potassium iodide in water to facilitate a smooth reaction upon addition to the diazonium salt solution. Some protocols also recommend the addition of sulfuric acid to the iodide solution.[9]
Experimental Protocol: Sandmeyer Reaction for this compound
-
Amine Solution Preparation: In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, suspend Methyl 4-amino-2-methoxybenzoate (1 equivalent) in a mixture of water and concentrated hydrochloric acid (or sulfuric acid, ~3 equivalents). Stir until a fine suspension is formed and the temperature is stable between 0-5 °C.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.05-1.1 equivalents) in cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.[6][9] Monitor for the presence of excess nitrous acid using starch-iodide paper.
-
Iodination: In another flask, dissolve potassium iodide (1.1-1.5 equivalents) in water. Cool this solution in an ice bath. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Reaction Completion & Work-up: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then warm to room temperature. The reaction may require gentle heating to ensure complete decomposition of any remaining diazonium salt (cessation of nitrogen evolution). The precipitated product can then be collected by filtration.
-
Purification: The crude product should be washed with a solution of sodium thiosulfate or sodium sulfite to remove any residual iodine.[10][11] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Diagram: Sandmeyer Reaction Workflow
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 8. scirp.org [scirp.org]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]
common side products in the synthesis of Methyl 2-iodo-4-methoxybenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 2-iodo-4-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting protocols and mechanistic explanations.
Section 1: Frequently Asked Questions (FAQs) about Common Side Products
This section addresses the most common initial observations and questions that arise during the synthesis.
Q1: I performed a direct iodination on Methyl 4-methoxybenzoate and my TLC/NMR shows a major isomeric impurity. What is it and why did it form?
A: The most probable isomeric impurity is Methyl 3-iodo-4-methoxybenzoate .[1] This occurs due to the powerful directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) at position 4 is a strong activating group and an ortho, para-director. The methyl ester group (-COOCH₃) at position 1 is a deactivating group and a meta-director. Both groups direct the incoming electrophile (the iodine) to the C3 and C5 positions. Since the desired product requires substitution at C2, direct electrophilic iodination of a 4-methoxybenzoate precursor is not a regioselective method and will preferentially yield the 3-iodo isomer.[2]
Q2: My reaction mixture turned into a dark, tar-like material during the iodination step. What is causing this decomposition?
A: The formation of dark, insoluble materials often indicates oxidation of the electron-rich aromatic ring or subsequent product degradation.[3] This is particularly common when using harsh iodinating agents, such as molecular iodine (I₂) in the presence of strong oxidizing acids like nitric acid.[4][5] Anisole derivatives are highly activated and susceptible to oxidative side reactions, especially at elevated temperatures.
Q3: I am observing significant amounts of a di-iodinated product in my mass spectrometry analysis. How can I improve the selectivity for mono-iodination?
A: The formation of di- or even tri-iodinated products is a classic sign of over-iodination.[3] The initial product, this compound, is still an activated aromatic ring and can undergo a second iodination. This is more likely if the reaction conditions are not carefully controlled. Key factors to address are stoichiometry and temperature.
Q4: After my esterification reaction of 2-iodo-4-methoxybenzoic acid, my work-up still shows a significant amount of the starting carboxylic acid. How can I drive the reaction to completion?
A: This is a common issue with Fischer esterification, which is an equilibrium-controlled reaction.[6] The presence of water, a product of the reaction, can hydrolyze the ester back to the starting materials. To drive the equilibrium towards the product, you must remove water as it is formed or use a large excess of the alcohol (methanol).
Section 2: Troubleshooting Guide for Synthesis of this compound
This guide provides a systematic approach to diagnosing and solving common experimental issues.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Poor Regioselectivity (Isomeric Impurities) | A. Inappropriate Synthetic Route: Direct electrophilic iodination of 4-methoxybenzoic acid or its methyl ester. | Adopt a Regioselective Strategy: The Sandmeyer reaction is a superior method for introducing iodine at the C2 position. This route begins with Methyl 2-amino-4-methoxybenzoate, which is converted to a diazonium salt and subsequently displaced with iodide.[7][8] This method definitively places the iodo group at the C2 position, avoiding the formation of other regioisomers. |
| B. Non-Optimized Iodination Conditions: Using a non-selective iodinating agent. | Use a Directed Iodination Method: If direct iodination is unavoidable, methods like directed ortho-metalation (DoM) can be explored, though they may have their own challenges with this specific substrate.[2] However, the Sandmeyer approach remains the most reliable for this target. | |
| 2. Formation of Poly-iodinated Products | A. Incorrect Stoichiometry: Using a significant excess of the iodinating agent. | Control Stoichiometry Precisely: Use a strict 1:1 to 1.1:1 molar ratio of the iodinating agent to your substrate.[9] Adding the iodinating agent slowly or in portions can help maintain a low concentration and reduce the probability of a second iodination event. |
| B. High Reaction Temperature: Increased temperature accelerates all reactions, including the subsequent iodination of the mono-iodinated product. | Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or even -78 °C for highly reactive systems) will decrease the overall reaction rate and significantly improve selectivity for the mono-iodinated product.[3] | |
| 3. Product Decomposition / Tar Formation | A. Harsh Reagents: Using strong oxidizing agents (e.g., I₂/HNO₃) with an activated substrate. | Select a Milder Iodinating Agent: Consider using N-Iodosuccinimide (NIS), which is a milder and highly effective source of electrophilic iodine for activated arenes.[3][10] Often, a catalytic amount of an acid like trifluoroacetic acid is sufficient to promote the reaction with NIS.[10] |
| B. Presence of Oxygen: Dissolved oxygen in the solvent can contribute to oxidative side reactions. | Degas Solvents: Before starting the reaction, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. This can help minimize unwanted oxidative degradation.[3] | |
| 4. Incomplete Esterification | A. Equilibrium Limitation: The presence of water, a reaction product, shifts the equilibrium back towards the reactants (hydrolysis). | Apply Le Châtelier's Principle: 1. Use Excess Alcohol: Use methanol as the solvent, creating a large excess that drives the reaction forward.[6] 2. Remove Water: Use a Dean-Stark apparatus if the reaction is run in a solvent like toluene, or add a chemical dehydrating agent. |
| B. Ineffective Catalyst: Insufficient acid catalyst or a deactivated catalyst. | Ensure Proper Catalysis: Use a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid.[6] Alternatively, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts irreversibly with methanol.[11] |
Section 3: Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting. The primary iodination pathway is an electrophilic aromatic substitution (EAS) .
The EAS mechanism proceeds via a two-step process:
-
The π-electrons of the aromatic ring attack an electrophile (I⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts aromaticity and is typically the rate-determining step.[12]
-
A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring.[12]
The regiochemical outcome is determined by the stability of the intermediate arenium ion, which is influenced by the electronic properties of the substituents already on the ring.
Diagrams of Synthetic Pathways and Troubleshooting Logic
Caption: Direct iodination pathways from Methyl 4-methoxybenzoate.
Caption: Troubleshooting decision tree for iodination side products.
Section 4: Recommended Experimental Protocol
To circumvent the regioselectivity issues of direct iodination, the following protocol based on the Sandmeyer reaction is recommended for a reliable synthesis of this compound.
Starting Material: Methyl 2-amino-4-methoxybenzoate
Step A: Diazotization
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-water bath, add Methyl 2-amino-4-methoxybenzoate (1.0 eq).
-
Add an aqueous solution of a strong acid, such as 2.5 equivalents of hydrochloric acid or sulfuric acid. Stir until a fine slurry is formed.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise. Crucially, maintain the internal reaction temperature below 5 °C to prevent the premature decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The completion of diazotization can be checked with starch-iodide paper (a positive test indicates excess nitrous acid).
Step B: Iodide Displacement (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution from Step A to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed. Control the rate of addition to keep the reaction from becoming too exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.[8]
Step C: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to quench any excess iodine, stirring until the dark color disappears.[13]
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Section 5: Data Summary
The choice of iodinating agent is critical for controlling reactivity and minimizing side reactions, especially with activated aromatic systems.
| Iodinating Agent System | Typical Substrate | Conditions | Common Side Products | Selectivity Profile | Reference |
| I₂ / Oxidizing Acid (e.g., HNO₃) | Activated Arenes | 0 °C to RT | Oxidized byproducts, tar, poly-iodinated species | Powerful but can be unselective and harsh.[4][5] | [4][5] |
| Iodine Monochloride (ICl) | Anisole | 0 °C to RT, CH₂Cl₂ | Di-iodinated products | Highly reactive; requires careful temperature and stoichiometry control to favor mono-iodination. | [3] |
| N-Iodosuccinimide (NIS) / TFA (cat.) | Anisole | Room Temp, 30 min | Minimal | Excellent for activated arenes, generally high yielding and clean. Milder than ICl or I₂/oxidizer systems. | [3][10] |
| I₂ / H₂O₂ | Electron-rich Arenes | 60 °C, 17 hours | Over-iodination if not monitored | Effective, but slower and may require heat, which can reduce selectivity. | [3] |
References
- Wikipedia. (2023). Electrophilic halogenation.
- Holch, R., & Culbertson, J.B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science.
- LibreTexts Chemistry. (n.d.). Mechanism of Electrophilic Aromatic Substitution.
- Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules.
- Autech Industry Co.,Limited. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
- ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Mechanism of aromatic iodination by iodine and nitric acid.
- Google Patents. (n.d.). Production technology of methyl 2-iodobenzoate.
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
Sources
- 1. METHYL 3-IODO-4-METHOXYBENZOATE | 35387-93-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
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- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]
- 8. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
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- 13. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Methyl 2-iodo-4-methoxybenzoate
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving Methyl 2-iodo-4-methoxybenzoate. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
The unique electronic and steric properties of this compound—an electron-rich aryl iodide—present distinct considerations for catalyst loading to achieve optimal reaction efficiency, yield, and purity. This resource is designed to navigate these nuances with scientifically grounded explanations and practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting catalyst loading for cross-coupling reactions with this compound?
A1: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, a typical starting point for catalyst loading ranges from 0.5 to 2.5 mol%.[1] However, due to the high reactivity of the C-I bond in this compound, it is often possible to use lower catalyst loadings.[2] Highly efficient catalyst systems may allow for loadings as low as 0.001 mol%.[3] It is crucial to perform an optimization screen to determine the ideal loading for your specific reaction conditions.
Q2: How do the electronic properties of this compound influence catalyst loading?
A2: The methoxy group at the 4-position is an electron-donating group, which increases the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-iodine bond, more challenging compared to electron-deficient aryl halides.[2][4] Consequently, a slightly higher catalyst loading or a more active catalyst system might be necessary to achieve a desirable reaction rate.
Q3: When should I consider increasing the catalyst loading?
A3: Increasing catalyst loading should be considered under the following circumstances:
-
Low Conversion: If you observe incomplete consumption of your starting materials.[5]
-
Sluggish Reaction: When the reaction proceeds very slowly.[6]
-
Challenging Coupling Partners: When using sterically hindered or electronically deactivated coupling partners.[7]
-
Deactivated Catalyst: If you suspect catalyst deactivation due to impurities or side reactions.[8]
It's important to increase the loading incrementally (e.g., from 1 mol% to 2 mol%, then to 5 mol%) as excessive catalyst can lead to side reactions and purification challenges.[7][9]
Q4: What are the disadvantages of using excessively high catalyst loading?
A4: While it may drive a difficult reaction to completion, high catalyst loading has several drawbacks:
-
Increased Cost: Palladium catalysts and their associated ligands can be expensive.[2][10]
-
Side Reactions: Higher catalyst concentrations can promote side reactions such as homocoupling of the coupling partners.[11]
-
Product Purification: Removing residual palladium from the final product to meet regulatory standards (especially in pharmaceutical applications) can be difficult and costly.[2][12]
-
Catalyst Decomposition: High concentrations can sometimes lead to catalyst aggregation and the formation of inactive palladium black.[13]
Q5: How does the choice of ligand impact the required catalyst loading?
A5: The ligand is critical for stabilizing the palladium center and modulating its reactivity.[1][14] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance the catalyst's activity and stability.[15] This often allows for the use of lower catalyst loadings, even with challenging substrates.[1] The choice of ligand can be more critical than the palladium source itself in achieving an efficient reaction.
Troubleshooting Guide
This section addresses common problems encountered when optimizing catalyst loading for cross-coupling reactions with this compound.
Problem 1: Low to No Product Yield
Low or no yield is a frequent issue that can often be traced back to the catalyst system.[16]
| Possible Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Verify Catalyst and Ligand Integrity: Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[15][17] Consider using a more robust and air-stable pre-catalyst. |
| Inefficient Catalyst Activation | Switch to a Pre-catalyst: If generating the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂), the reduction may be inefficient.[16][18] Using a well-defined pre-catalyst can provide more reliable and reproducible generation of the active catalyst, often allowing for lower loadings.[1] |
| Inappropriate Ligand | Screen Different Ligands: The chosen ligand may not be suitable for the specific transformation. For an electron-rich substrate like this compound, a bulky, electron-rich ligand is often required to facilitate oxidative addition.[15] |
| Insufficient Catalyst Loading | Incrementally Increase Loading: The initial catalyst loading may be too low for the reaction to proceed at a reasonable rate. Increase the loading in a stepwise manner (e.g., from 0.5 mol% to 1 mol%, then 2 mol%).[9] |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling)
The formation of byproducts can compete with the desired cross-coupling reaction, leading to reduced yields and complex purification.
| Possible Cause | Troubleshooting Steps & Explanation |
| Excessive Catalyst Loading | Reduce Catalyst Loading: High concentrations of the active catalyst can sometimes favor side reactions like the homocoupling of the boronic acid partner in Suzuki reactions.[11] Try reducing the catalyst loading to the minimum effective level. |
| Presence of Oxygen | Ensure Rigorous Inert Conditions: Oxygen can promote homocoupling and also lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[5][17][19] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen).[19] |
| Sub-optimal Temperature | Optimize Reaction Temperature: Running the reaction at the lowest temperature that allows for efficient conversion can help minimize side reactions.[11] |
Problem 3: Reaction Stalls Before Completion
A reaction that starts but does not go to completion often indicates catalyst deactivation.
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Decomposition | Use a More Stabilizing Ligand: The catalyst may not be stable under the reaction conditions. Switching to a more sterically bulky or chelating ligand can enhance catalyst stability and prevent decomposition.[13] |
| Impurities in Reagents | Purify Starting Materials: Impurities in the starting materials or solvents can act as catalyst poisons.[19] Ensure the purity of all reagents. In some cases, elemental sulfur has been identified as a catalyst poison in Suzuki couplings.[20] |
| Insufficient Catalyst | Consider a Second Addition of Catalyst: If the catalyst is slowly deactivating over the course of the reaction, a second addition of a small amount of catalyst midway through the reaction might be beneficial. |
Problem 4: Difficulty in Removing Residual Palladium
High levels of residual palladium in the final product are a significant concern, particularly in pharmaceutical synthesis.[12]
| Possible Cause | Troubleshooting Steps & Explanation |
| High Catalyst Loading | Optimize for Lower Loading: The most direct way to reduce residual palladium is to use less of it. A thorough optimization to find the minimum required catalyst loading is essential.[12] |
| Inefficient Purification | Employ Metal Scavengers: Standard silica gel chromatography may not be sufficient. Consider using metal scavengers, such as silica-based thiourea or thiol resins, or performing a crystallization step to remove palladium residues.[12] |
| Insoluble Palladium Species | Solvent Selection for Workup: The choice of solvent during the reaction workup can influence the solubility of palladium species. Screen different solvents to find one that helps precipitate or extract the palladium catalyst and its byproducts. |
Experimental Protocol: Catalyst Loading Optimization Screen
This protocol provides a systematic approach to determining the optimal catalyst loading for a Suzuki-Miyaura cross-coupling reaction with this compound.
Objective: To identify the minimum catalyst loading that provides the highest yield of the desired product in a reasonable timeframe, while minimizing side product formation.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, XPhos Pd G3)
-
Ligand (if not using a pre-catalyst with an integrated ligand, e.g., SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
-
Analytical equipment (e.g., LC-MS, GC-MS, or TLC)
Procedure:
-
Reaction Setup: In an inert atmosphere, add the arylboronic acid (1.2-1.5 equiv.) and the base (2.0-3.0 equiv.) to a series of reaction vials.
-
Substrate Addition: To each vial, add a stock solution of this compound (1.0 equiv.) in the chosen solvent.
-
Catalyst Addition: Prepare stock solutions of the palladium pre-catalyst and/or ligand. Add the appropriate volume of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Reaction Execution: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[19]
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.[8]
-
Data Analysis: Plot the percentage conversion against time for each catalyst loading. The optimal loading will be the lowest concentration that achieves complete conversion in an acceptable amount of time with minimal side product formation.
Data Summary Table:
| Catalyst Loading (mol%) | Time to >95% Conversion (h) | Key Side Products Observed |
| 2.0 | 1 | Homocoupling of boronic acid |
| 1.0 | 2 | Minor homocoupling |
| 0.5 | 4 | Trace homocoupling |
| 0.1 | 12 | None detected |
| 0.05 | 24+ (incomplete) | None detected |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to catalyst loading in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
The Catalytic Cycle and Key Optimization Points
Understanding the catalytic cycle is fundamental to troubleshooting. For a Suzuki-Miyaura reaction, the key steps are oxidative addition, transmetalation, and reductive elimination. Catalyst loading directly impacts the concentration of the active Pd(0) species that initiates the cycle.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- Dalton Transactions. (2011).
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water | Request PDF.
- Dalton Transactions. (2011). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. RSC Publishing. DOI:10.1039/C0DT01637C.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. BenchChem.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of 1,2-Diiodoethylene. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. DOI:10.1039/D4QO02335H.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. BenchChem.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Organic Process Research & Development. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Organic Process Research & Development. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline. BenchChem.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 4-Iodo-3-methoxyisothiazole Couplings. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing De-iodination of Methyl 2-iodo-4-methoxybenzoate
Welcome to the technical support center for handling Methyl 2-iodo-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in cross-coupling and other sensitive reactions. Unwanted de-iodination is a frequent challenge that can significantly lower yields and complicate purification. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you maintain the integrity of the critical C-I bond in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a problem with this compound?
A1: De-iodination, also known as hydrodeiodination or protodeiodination, is an undesired side reaction where the iodine atom on your aryl iodide is replaced by a hydrogen atom. For this compound, this results in the formation of Methyl 4-methoxybenzoate. This byproduct reduces the yield of your target molecule and introduces a structurally similar impurity that can be difficult to separate. The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to this reduction.[1][2]
Q2: I'm seeing significant de-iodination in my Suzuki-Miyaura coupling. What are the most likely causes?
A2: De-iodination in Suzuki-Miyaura reactions is commonly traced back to the formation of a palladium-hydride (Pd-H) species.[1][3] This reactive intermediate can reductively eliminate with the aryl group on the palladium complex, cleaving the C-I bond and forming an Ar-H byproduct.[1][3] Key factors that promote the formation of Pd-H species include:
-
Choice of Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) and hydroxide bases can generate Pd-H species.
-
Solvent: Protic solvents, especially alcohols, can act as hydride sources.[1][3] Even trace amounts of water in anhydrous reactions can contribute.[1]
-
Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, it allows more time for the competing de-iodination pathway to occur.[1]
-
Ligand Choice: An inappropriate ligand can lead to an unstable or less reactive catalytic species, favoring side reactions.
Q3: Can the electronic properties of this compound make it more prone to de-iodination?
A3: Yes. The methoxy group (-OCH₃) at the 4-position is an electron-donating group, which increases the electron density on the aromatic ring. While electron-deficient aryl halides are often cited as being susceptible to dehalogenation[1], electron-rich systems can also be problematic. Increased electron density can, in some cases, lower the reduction potential of the aryl iodide, making it more susceptible to single-electron transfer (SET) pathways that can initiate radical de-iodination.[2]
Q4: What is the mechanistic difference between Pd-H mediated and radical de-iodination?
A4: These are two distinct pathways that can lead to the same undesired product:
-
Palladium-Hydride (Pd-H) Pathway: This is common in catalytic cross-coupling. A Pd-H species, formed from the base, solvent, or impurities, intercepts the Ar-Pd-I intermediate. A subsequent reductive elimination releases the Ar-H byproduct. This is a two-electron process occurring within the catalytic cycle.[3]
-
Radical Pathway: This mechanism involves single-electron transfer (SET). The weak C-I bond can undergo homolytic cleavage, especially when exposed to heat, light, or certain reductants, to form an aryl radical (Ar•).[2][4] This radical then abstracts a hydrogen atom from the solvent or another component in the reaction mixture to form the de-iodinated product Ar-H.[2][5]
Understanding which pathway is dominant is key to effective troubleshooting. If the reaction is sensitive to radical scavengers (like TEMPO), a radical mechanism is likely at play.
Q5: How do I select the right catalyst and ligand to minimize de-iodination?
A5: The goal is to choose a catalyst system where the rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) is much faster than the rate of de-iodination.
-
Ligands: Bulky, electron-rich phosphine ligands are often the best choice.[1] Ligands like SPhos, XPhos, and other biaryl phosphines promote rapid oxidative addition and reductive elimination.[6] This increased reaction rate helps the desired coupling outcompete the slower de-iodination side reaction. N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][7]
-
Palladium Precatalyst: Using a modern, well-defined precatalyst that readily forms the active Pd(0) species can lead to more efficient and cleaner reactions.[1]
Troubleshooting Guide: De-iodination of this compound
| Observed Problem | Potential Cause(s) | Recommended Solutions & Actions |
| High levels (>10%) of de-iodinated byproduct (Methyl 4-methoxybenzoate) in Suzuki, Heck, or Sonogashira reactions. | 1. Inappropriate Base: Strong alkoxide or hydroxide bases generating Pd-H species.[1] 2. Protic Solvent: Alcohols or excess water acting as hydride donors.[1] 3. Suboptimal Ligand: Ligand does not sufficiently stabilize the catalyst or accelerate the desired reaction. | 1. Base Optimization: Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] These are less likely to generate Pd-H species. 2. Solvent Change: Use aprotic solvents like dioxane, THF, or toluene.[1] Ensure all reagents and solvents are rigorously dried if attempting anhydrous conditions. 3. Ligand Screening: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or a suitable NHC ligand to accelerate the cross-coupling cycle.[1] |
| Reaction is sluggish and de-iodination increases over time. | 1. Slow Transmetalation/Oxidative Addition: A rate-limiting step in the catalytic cycle allows more time for side reactions.[1] 2. Catalyst Deactivation: The palladium catalyst may be decomposing. | 1. Increase Temperature Carefully: A modest increase in temperature can sometimes accelerate the desired reaction more than the side reaction.[1] 2. Use a More Active Catalyst System: Switch to a more advanced precatalyst/ligand combination known for high turnover numbers. 3. Check Reagent Quality: Ensure the boronic acid (in Suzuki) or other coupling partner is pure and active. |
| De-iodination occurs even before the reaction is complete, or during workup. | 1. Radical Mechanism: The C-I bond may be sensitive to heat, light, or trace metals.[2] 2. Iodide Inhibition: In some C-N couplings, the iodide byproduct can inhibit the catalyst.[8] | 1. Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil. 2. Lower Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable rate. 3. Add a Radical Scavenger: As a diagnostic tool, add a small amount of a radical scavenger like TEMPO or BHT. If de-iodination is suppressed, a radical pathway is confirmed. 4. Solvent Choice for C-N Coupling: For Buchwald-Hartwig aminations, switching to a solvent (like t-BuOH) where the iodide salt byproduct precipitates can drive the reaction forward and prevent inhibition.[8] |
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki coupling catalytic cycle versus the competing de-iodination pathway originating from a Pd-H species.
Caption: Catalytic cycle for Suzuki coupling and the competing de-iodination pathway.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize De-iodination
This protocol uses a weaker base and a bulky biarylphosphine ligand to favor the desired cross-coupling over the de-iodination of this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)[1]
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture thoroughly. This can be done by bubbling an inert gas through the stirred solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the de-iodinated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Flowchart
If you are still observing de-iodination, use this logical flowchart to guide your next steps.
Caption: Troubleshooting flowchart for de-iodination issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-iodo-4-methoxybenzoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvent choice in reactions involving Methyl 2-iodo-4-methoxybenzoate. As a versatile building block in organic synthesis, its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is profoundly influenced by the reaction medium.
The Central Role of the Solvent
The solvent in any chemical transformation is far from an inert medium; it is an active participant that can dictate the outcome of a reaction.[1][2] In the context of palladium-catalyzed cross-coupling reactions with substrates like this compound, the solvent's role is multifaceted. It must not only dissolve the reactants, catalyst, and base but also influence the stability of catalytic intermediates, reaction rates, and even product selectivity.[1][3][4] Understanding these interactions is key to troubleshooting and optimizing your synthetic protocols.
A solvent's properties, such as polarity, coordinating ability, and protic or aprotic nature, determine its influence on the catalytic cycle. Polar solvents can stabilize charged intermediates, which may accelerate key steps like oxidative addition, while coordinating solvents can compete with ligands for a place on the palladium center, affecting catalyst activity and stability.[1][2][5]
Troubleshooting & FAQs: A Problem-Solving Approach
Here, we address common issues encountered during experiments with this compound in a practical question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction shows low to no product yield. How do I troubleshoot this from a solvent perspective?
A1: This is a very common issue, and the solvent is an excellent starting point for troubleshooting.
-
Check Solubility: The primary reason for reaction failure is often the poor solubility of one or more components.[6][7] The inorganic base (e.g., K₂CO₃, Cs₂CO₃) is frequently insoluble in purely organic solvents.
-
Solution: Employing a biphasic solvent system, such as Toluene/Water or 1,4-Dioxane/Water, is a standard and effective strategy.[8][9] The aqueous phase dissolves the base, facilitating the activation of the boronic acid for the crucial transmetalation step.[10] Ensure vigorous stirring to maximize the interface between the two phases.
-
-
Evaluate Solvent Polarity: The polarity of the solvent can significantly impact the rate of different steps in the catalytic cycle.[2][4]
-
Consider Anhydrous Conditions: While aqueous mixtures are common, they are not always necessary or optimal.
-
Solution: Suzuki couplings can be run under anhydrous conditions, which can be advantageous if your substrate is sensitive to water.[10] In this case, you must use a base that is soluble in organic solvents, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), often in a polar aprotic solvent like DMF or dioxane.[7][10]
-
Q2: I am attempting a Heck reaction, but the reaction is slow and requires high temperatures. Can a different solvent help?
A2: Yes, solvent choice is critical for the Heck reaction, especially regarding reaction temperature and catalyst stability.
-
Coordinating Solvents: The Heck reaction often benefits from coordinating solvents, especially when performed without added phosphine ligands.
-
Explanation: Dipolar aprotic solvents like DMF are a conventional choice. They can coordinate to and stabilize the active Pd(0) catalyst, preventing its precipitation as palladium black.[1]
-
Recommendation: If you are using a non-coordinating solvent, switching to DMF, NMP, or a greener alternative like Cyrene could improve catalyst lifetime and overall yield.[1][11]
-
-
Boiling Point: The Heck reaction with aryl iodides is generally faster than with bromides or chlorides, but temperature is still a key parameter.[1]
Q3: For a Sonogashira coupling, my yields are inconsistent. I've seen both polar and non-polar solvents used in the literature. Which is better?
A3: The optimal solvent for a Sonogashira coupling can be highly substrate-dependent, which explains the varied conditions reported.
-
Polar Aprotic Solvents (e.g., DMF): DMF is a very common choice. Its high electron-donating capacity is hypothesized to facilitate the deprotonation of the terminal alkyne and promote product dissociation from the palladium center at the end of the catalytic cycle.[12]
-
Non-Polar Solvents (e.g., Toluene): In some systems, polar coordinating solvents like DMF can actually be detrimental.
-
Explanation: A study by Zhou and co-workers found that for a specific copper-free Sonogashira coupling, the yield was significantly better in toluene (70%) compared to DMF (20%).[12] They suggested that DMF may have slowed the reaction by displacing the necessary phosphine ligands from the active palladium complex.[12]
-
Troubleshooting Step: If you are getting low yields in DMF with a phosphine-ligated palladium catalyst, consider screening a non-coordinating solvent like toluene.
-
Q4: I need to perform a Buchwald-Hartwig amination. Are there any solvents I should explicitly avoid?
A4: Absolutely. The Buchwald-Hartwig amination is particularly sensitive to certain solvents that can inhibit or "poison" the palladium catalyst.
-
Solvents to Avoid: It is critical to avoid chlorinated solvents (e.g., DCM, chloroform), acetonitrile, and pyridine. These solvents can coordinate too strongly to the palladium center and inhibit its catalytic activity.[7][13]
-
Recommended Solvents: The most common and effective solvents are aromatic hydrocarbons and ethers.
-
Toluene and xylene are excellent choices, offering a good balance of reactant solubility and a high boiling point for reactions that require heating.[7][14]
-
Ethereal solvents like 1,4-dioxane, THF, and the greener alternative 2-methyltetrahydrofuran (2-MeTHF) are also widely and successfully used.[7][13]
-
Data Summary & Protocols
To provide a clearer picture, the following table summarizes the effect of solvent choice on a model Suzuki-Miyaura reaction.
Table 1: Impact of Solvent on a Model Suzuki-Miyaura Coupling
Reaction Conditions: this compound (1.0 equiv.), Phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), Base (2.0 equiv.), 80 °C, 12 h.
| Entry | Solvent System | Base | Yield (%) | Observations |
| 1 | Toluene | K₂CO₃ | < 5% | Poor solubility of the base leads to minimal reaction. |
| 2 | Toluene / H₂O (4:1) | K₂CO₃ | 92% | Biphasic system effectively dissolves all reagents.[8] |
| 3 | 1,4-Dioxane | K₃PO₄ | 88% | Anhydrous conditions with a soluble base. |
| 4 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 95% | Excellent yield, often considered a standard condition. |
| 5 | DMF | Cs₂CO₃ | 90% | Good performance under anhydrous polar conditions.[8] |
| 6 | THF / H₂O (4:1) | K₂CO₃ | 85% | Effective, though lower boiling point may require longer reaction times. |
General Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative protocol. Conditions should be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the inorganic base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Cap the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vial. Then, add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl iodide.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then brine. Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[7]
Visualized Workflows and Mechanisms
Troubleshooting Flow for Low-Yield Cross-Coupling Reactions
Caption: Troubleshooting solvent choice for low-yield reactions.
Influence of Solvent on the Palladium Catalytic Cycle
Sources
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Technical Support Center: Palladium Catalyst Removal from Methyl 2-iodo-4-methoxybenzoate Reaction Mixtures
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of palladium catalysts from reaction mixtures involving Methyl 2-iodo-4-methoxybenzoate. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide & FAQs
This section is designed to provide quick answers to common issues encountered during the purification of products from palladium-catalyzed reactions.
Q1: I've performed a Suzuki-Miyaura coupling with this compound and my isolated product is still gray/black, indicating residual palladium. What's the quickest way to clean it up?
A: The discoloration is a classic sign of residual palladium, likely in the form of palladium black. A rapid and effective solution is to dissolve your product in a suitable solvent (e.g., THF, ethyl acetate) and treat it with a scavenger resin. For a first pass, a thiol-functionalized silica scavenger is often a robust choice.[1][2] A short treatment time (1-4 hours) at room temperature, followed by filtration, can significantly reduce the palladium content.
Q2: After column chromatography, my product looks clean, but ICP-MS analysis shows palladium levels are still too high for my downstream application. Why did chromatography fail to remove all the palladium?
A: This is a common and often overlooked issue. While column chromatography can remove a significant portion of palladium residues, it is often not sufficient to reach the low ppm or even ppb levels required for pharmaceutical applications.[3][4] Palladium can exist in various forms in the reaction mixture, some of which may co-elute with your product. A subsequent scavenging step after chromatography is highly recommended to reliably reduce palladium to acceptable levels.[3][4]
Q3: I'm concerned about losing my product to the scavenger. How can I minimize product loss?
A: Product loss during scavenging can occur due to non-specific binding. To mitigate this:
-
Choose a selective scavenger: Thiol or triaminetetraacetic acid (TMT) based scavengers often exhibit high selectivity for palladium over organic products.[1][5][6]
-
Optimize the scavenger amount: Use the minimum amount of scavenger necessary. A screening experiment with varying equivalents of scavenger can help determine the optimal loading.
-
Consider a flow-based approach: Passing your product solution through a cartridge packed with a scavenger can minimize contact time and reduce non-specific binding compared to a batch process.
Q4: My reaction involves an electron-rich aryl iodide (this compound). Does this affect my choice of palladium removal method?
A: Yes, the electron-rich nature of your substrate can influence the state of the palladium in your post-reaction mixture. While there isn't extensive literature detailing a direct impact on scavenger selection, it's a factor to consider. The key is to select a scavenger that is effective for a range of palladium species (both Pd(0) and Pd(II)). Thiol- and TMT-functionalized scavengers are generally versatile in this regard.[1][6]
Q5: Can I use activated carbon instead of a specialized scavenger?
A: Activated carbon can be a cost-effective option for palladium removal.[7] However, it often requires higher loadings and may lead to greater product loss due to its non-specific adsorptive properties.[7] Specialized scavengers are generally more efficient and selective, requiring smaller quantities and preserving your product yield.[7]
II. Palladium Removal University: Understanding the Science
A deeper understanding of the available technologies will enable you to tailor your purification strategy for optimal results.
The Nature of Residual Palladium
Following a cross-coupling reaction, residual palladium can exist in several forms:
-
Soluble Pd(0) and Pd(II) complexes: These are often coordinated to ligands from the reaction.
-
Colloidal palladium nanoparticles (Palladium black): Formed from the agglomeration of Pd(0) species.
-
Palladium adsorbed onto solid supports: If a heterogeneous catalyst was used.
The choice of removal method depends on the predominant form of residual palladium and the desired final purity of your product.
Mechanisms of Palladium Scavenging
-
Chelation-based Scavengers: These are the most common and effective type. They consist of a solid support (typically silica or polystyrene) functionalized with ligands that have a high affinity for palladium.
-
Thiol-functionalized silica (e.g., SiliaMetS Thiol, QuadraSil MP): The sulfur atoms form strong coordinate bonds with palladium, effectively sequestering it from the solution.[1][2]
-
2,4,6-Trimercaptotriazine (TMT)-functionalized supports (e.g., MP-TMT, Si-TMT): The multiple thiol groups on the TMT molecule provide a high binding capacity for palladium.[5][6]
-
-
Adsorption-based Methods:
-
Activated Carbon: Possesses a high surface area with pores that can physically trap palladium species. Its surface chemistry can also lead to some level of chemical adsorption.
-
-
Chromatographic Separation:
III. Best Practices & Protocols
Decision-Making Flowchart for Palladium Removal
Caption: Decision-making flowchart for palladium removal.
Experimental Workflow for Palladium Scavenging
Caption: Experimental workflow for batch scavenging.
Protocol 1: Batch Scavenging with Thiol-Functionalized Silica
This protocol is a reliable starting point for most applications.
Materials:
-
Crude product containing residual palladium
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, QuadraSil MP)
-
Anhydrous solvent (e.g., THF, Ethyl Acetate, Toluene)
-
Celite®
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve the crude product in a suitable anhydrous solvent to a concentration of approximately 10-50 mg/mL.
-
Add the thiol-functionalized silica scavenger. A good starting point is 5-10 weight equivalents relative to the theoretical amount of palladium used in the reaction.
-
Stir the suspension at room temperature for 2-4 hours. For challenging cases, the temperature can be increased to 40-50 °C.
-
Prepare a small plug of Celite® in a sintered glass funnel.
-
Filter the reaction mixture through the Celite® plug to remove the scavenger.
-
Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
-
Crucially, submit a sample of the purified product for ICP-MS analysis to quantify the final palladium concentration.
Protocol 2: Flow Scavenging Using a Packed Cartridge
This method is ideal for larger scale purifications or when minimizing product loss is critical.
Materials:
-
Pre-packed scavenger cartridge (e.g., SiliaSep Flash Cartridges)
-
HPLC pump or equivalent solvent delivery system
-
Solution of the crude product
Procedure:
-
Condition the scavenger cartridge by flushing with the solvent used to dissolve your crude product.
-
Prepare a solution of your crude product in a suitable solvent.
-
Using an HPLC pump, pass the solution through the scavenger cartridge at a controlled flow rate. A slower flow rate will increase the residence time and can improve scavenging efficiency.
-
Collect the eluent containing the purified product.
-
For highly contaminated samples, the eluent can be recirculated through the cartridge.
-
After the entire solution has passed through, flush the cartridge with a small volume of fresh solvent to recover any remaining product.
-
Combine the collected fractions and concentrate under reduced pressure.
-
Submit a sample for ICP-MS analysis to confirm the final palladium concentration.
IV. Quantitative Data Summary
The following table summarizes the performance of common palladium scavenging methods. The efficiency can be highly dependent on the specific reaction conditions, so this should be used as a general guide.
| Method | Typical Loading | Scavenging Time | Temperature | Pros | Cons |
| Thiol-functionalized Silica | 5-10 wt. equiv. | 1-4 h | RT - 50 °C | High efficiency, good selectivity, robust.[1][2] | Higher cost than carbon. |
| TMT-functionalized Resin | 4-16 wt. equiv. | 1-16 h | RT - 50 °C | Very high efficiency for various Pd species.[5][6] | Can be slower than silica-based scavengers. |
| Activated Carbon | 10-50 wt. % | 4-16 h | RT - 60 °C | Low cost, effective for color removal.[7] | Lower selectivity, potential for high product loss.[7] |
| Column Chromatography | N/A | N/A | RT | Can remove bulk of Pd. | Often insufficient for trace removal.[3][4] |
V. References
-
SiliCycle Inc. (n.d.). Palladium Scavenging by SiliaMetS Thiol. Retrieved from SiliCycle website.
-
Biotage. (2008). Metal Scavengers for the Process Industry. Retrieved from Biotage website.
-
MacCoss, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from Biotage website.
-
ResearchGate. (2025). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from ResearchGate.
-
Benchchem. (n.d.). Methyl 4-iodo-2-methoxybenzoate. Retrieved from Benchchem website.
-
OSTI.GOV. (n.d.). Unveiling the Effects of Linker Substitution in Suzuki Coupling Reaction with Palladium Nanoparticles in Metal. Retrieved from OSTI.GOV.
-
ResearchGate. (2024). Palladium(II)-Catalyzed Annulation of N-Methoxy Amides and Arynes: Computational Mechanistic Insights and Substituents Effects. Retrieved from ResearchGate.
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from NIH website.
-
Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. --INVALID-LINK--
-
SciSpace. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. Retrieved from SciSpace.
-
ACS Publications. (2001). Reductive Elimination of Aryl Halides from Palladium(II). Retrieved from ACS Publications website.
-
PubMed. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. --INVALID-LINK--
-
ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Retrieved from ETH Zürich Research Collection.
-
ResearchGate. (n.d.). Isomerizing Methoxycarbonylation of Alkenes to Esters Using a Bis(phosphorinone)xylene Palladium Catalyst. Retrieved from ResearchGate.
-
MDPI. (2023). Controlling the Physical Properties of Fe3O4-Immobilized Palladium Complexes towards Reusable Catalysts in the Methoxycarbonylation of 1-Hexene. --INVALID-LINK--
-
ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Benzoin-Mediated Redox Process Leading to Biaryls from Aryl Halides. Retrieved from ResearchGate.
-
ACS Publications. (2024). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. Retrieved from ACS Publications website.
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. --INVALID-LINK--
-
RSC Publishing. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Retrieved from RSC Publishing.
-
PubMed. (2019). Palladium/XuPhos-Catalyzed Enantioselective Carboiodination of Olefin-Tethered Aryl Iodides. --INVALID-LINK--
-
ACS Publications. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Retrieved from ACS Publications website.
References
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- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
Validation & Comparative
The Foundational Principle: Carbon-Halogen Bond Strength and Oxidative Addition
An In-Depth Guide to the Comparative Reactivity of Methyl 2-iodo-4-methoxybenzoate and Its Bromo Analogue in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. Substituted aryl halides, such as the methoxybenzoate series, are foundational building blocks for creating complex molecular architectures. This guide provides an in-depth, evidence-based comparison of the reactivity between this compound and its bromo analogue, Methyl 2-bromo-4-methoxybenzoate, in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings.
The narrative moves beyond a simple recitation of protocols to explain the fundamental principles governing the observed reactivity differences, empowering scientists to make informed decisions in their experimental designs.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[1] This hierarchy is not arbitrary; it is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE). As one descends the halogen group, the C-X bond becomes longer and weaker.[2]
This difference in bond strength is paramount because the initial, and often rate-determining, step of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][4][5][6] In this step, the palladium center inserts itself into the C-X bond, forming an arylpalladium(II) halide intermediate. The lower bond energy of the C-I bond results in a significantly lower activation energy for this crucial step compared to the C-Br bond, making aryl iodides intrinsically more reactive.[7]
Caption: Relative energy profiles for the oxidative addition of aryl iodides vs. aryl bromides.
Comparative Analysis in Key Cross-Coupling Reactions
The practical implications of this reactivity difference are evident in the typical conditions required for successful transformations. The more reactive iodo-analogue often allows for milder conditions, lower catalyst loadings, and a broader choice of ligands, whereas the bromo-analogue frequently necessitates more forcing conditions to overcome the higher activation barrier of oxidative addition.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[6][8][9] The catalytic cycle involves oxidative addition, transmetalation with a boronate species (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Comparison:
| Parameter | This compound | Methyl 2-bromo-4-methoxybenzoate | Rationale for Differences |
| Catalyst Precursor | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Bromo-analogue often requires a more active catalyst system.[11] |
| Ligand | PPh₃ (often sufficient) | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbenes (NHCs).[12] | More electron-donating ligands are needed to facilitate the difficult oxidative addition of Ar-Br.[13] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% or higher | Higher loading compensates for the slower catalytic turnover with the less reactive substrate. |
| Temperature | 60-80 °C | 80-110 °C | Additional thermal energy is required to overcome the higher activation barrier. |
| Reaction Time | 2-8 hours | 6-24 hours | Slower oxidative addition leads to a longer overall reaction time. |
| Typical Yields | Good to Excellent | Moderate to Excellent (highly condition-dependent) | With optimization, yields can be comparable, but achieving this is more challenging for the bromo-analogue. |
Heck-Mizoroki Reaction
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically in the presence of a base.[14][15] This reaction is fundamental for the synthesis of substituted alkenes. The mechanism involves oxidative addition, migratory insertion of the alkene into the arylpalladium bond, and subsequent β-hydride elimination.[14]
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Experimental Comparison:
| Parameter | This compound | Methyl 2-bromo-4-methoxybenzoate | Rationale for Differences |
| Catalyst System | Pd(OAc)₂ (often ligandless or with PPh₃) | Pd(OAc)₂ with more specialized ligands (e.g., Herrmann's catalyst, bulky phosphines). | Aryl bromides are less reactive and more prone to side reactions, requiring more robust catalytic systems.[16][17] |
| Base | K₂CO₃, NaOAc, Et₃N | K₂CO₃, Cs₂CO₃ (stronger bases may be needed) | A stronger base can sometimes accelerate the regeneration of the Pd(0) catalyst, which is beneficial for the slower cycle of Ar-Br. |
| Temperature | 80-100 °C | 100-140 °C | Higher temperatures are almost always necessary for efficient coupling with aryl bromides.[18] |
| Solvent | DMF, DMAc, NMP | DMAc, NMP (high-boiling polar aprotic) | The need for higher temperatures dictates the use of higher-boiling point solvents. |
| Reaction Time | 4-12 hours | 12-48 hours | The slower oxidative addition step significantly prolongs the required reaction time. |
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[19][20] The reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base.[21]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Comparison:
| Parameter | This compound | Methyl 2-bromo-4-methoxybenzoate | Rationale for Differences |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, often with more robust ligands. | The iodo-analogue is sufficiently reactive that standard catalysts perform well. The bromo-analogue benefits from more active systems.[20] |
| Cu Co-catalyst | CuI (1-5 mol%) | CuI (2-10 mol%) | Higher copper loading can sometimes help accelerate the formation of the copper acetylide needed for transmetalation. |
| Temperature | Room Temperature to 50 °C | 50-100 °C | The reactivity of the iodo-analogue often allows for room temperature reactions, a significant advantage.[19] |
| Base/Solvent | Et₃N, Diisopropylamine | Et₃N, Piperidine, DBU | A stronger or higher-boiling amine may be required to facilitate the reaction at elevated temperatures. |
| Copper-Free Variant | More amenable | Requires highly active catalysts and ligands. | Copper-free Sonogashira reactions rely solely on the palladium catalyst and are much more sensitive to the reactivity of the aryl halide.[22][23] |
Experimental Protocols: Representative Methodologies
The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first and optimize as necessary.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromo-4-methoxybenzoate
This protocol is adapted for the less reactive bromo-analogue, employing a robust catalyst system.
-
Reagents:
-
Methyl 2-bromo-4-methoxybenzoate (1.0 mmol, 245 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
Toluene/H₂O (5:1 mixture, 6 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 2-bromo-4-methoxybenzoate, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the toluene portion of the solvent mixture. Add this catalyst solution to the Schlenk flask via syringe.
-
Add the water portion of the solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Causality Note: The use of SPhos, a bulky, electron-rich phosphine ligand, is critical here. It promotes the formation of a highly reactive monoligated Pd(0) species, which is necessary to facilitate the challenging oxidative addition of the C-Br bond.[1] The strong base K₃PO₄ is effective in promoting the transmetalation step.
Caption: A typical experimental workflow for a cross-coupling reaction.
Summary and Recommendations
| Feature | This compound (Ar-I) | Methyl 2-bromo-4-methoxybenzoate (Ar-Br) |
| Relative Reactivity | High | Moderate |
| Key Advantage | Milder conditions, faster reactions, wider ligand tolerance. | Lower cost, greater commercial availability. |
| Key Disadvantage | Higher cost, potential for light sensitivity. | Requires more forcing conditions, catalyst/ligand optimization is critical. |
| Best For... | Complex molecule synthesis, proof-of-concept studies, reactions with sensitive functional groups. | Large-scale synthesis, process development where cost is a primary driver. |
Final Recommendation for Researchers:
The choice between this compound and its bromo analogue is a strategic one based on project goals.
-
For maximum reactivity and mildest conditions: The iodo-analogue is the superior choice. Its ability to react at lower temperatures and with simpler catalytic systems makes it ideal for synthesizing delicate molecules or for initial explorations where achieving the desired product is the primary goal.
-
For cost-effective, large-scale synthesis: The bromo-analogue is often preferred. While it requires more rigorous optimization of reaction conditions—specifically higher temperatures and more advanced, electron-rich ligands—its lower purchase price can provide a significant economic advantage in process chemistry and bulk manufacturing.
By understanding the fundamental principles of C-X bond activation, scientists can rationally design experiments, troubleshoot effectively, and select the optimal substrate to achieve their synthetic objectives with precision and efficiency.
References
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- Powers, D. C., & Ritter, T. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Powers, D. C., & Ritter, T. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10772-10776. [Link]
- Dierick, S., & Turek, J. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
- Mandal, T., & Samanta, R. C. (2020). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 7(18), 2686-2691. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
- Ling, F., et al. (2007). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 72(19), 7193-7198. [Link]
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem.com. [Link]
- Schmalzbauer, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1932-1935. [Link]
- PrepChem.com. (n.d.).
- The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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- Clark, J. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide. [Link]
- Ren, Y., et al. (2007).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Sharma, A., & Kumar, V. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Homework.Study.com. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- National Center for Biotechnology Information. (n.d.).
- Beletskaya, I. P., & Cheprakov, A. V. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(106), 104573-104603. [Link]
- Ben Theoretically. (2019, January 7). Sonogashira coupling. YouTube. [Link]
- Luo, Y.-R. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics, 97th Edition. [Link]
- National Center for Biotechnology Information. (n.d.).
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- 18. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2-iodo-4-methoxybenzoate using ¹H and ¹³C NMR
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular architecture in solution. This guide provides an in-depth analysis of Methyl 2-iodo-4-methoxybenzoate, a key intermediate in various synthetic pathways, through the lens of ¹H and ¹³C NMR spectroscopy.
As researchers and drug development professionals, a comprehensive understanding of the NMR spectra of such building blocks is not merely academic; it is a critical component of quality control, reaction monitoring, and the rational design of more complex molecules. This guide will not only present the spectral data but also delve into the causal relationships between the molecular structure and the observed NMR signals, offering a framework for the analysis of similarly substituted aromatic systems.
Molecular Structure and Predicted NMR Active Nuclei
The structure of this compound presents a distinct set of proton and carbon environments, each of which will give rise to a unique signal in the respective NMR spectra. The strategic placement of the iodo, methoxy, and methyl ester groups on the benzene ring breaks the symmetry of the molecule, leading to a rich and informative spectral output.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons and the protons of the two methyl groups. The chemical shifts, multiplicities, and coupling constants of the aromatic protons are highly dependent on the electronic effects and spatial arrangement of the substituents.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-6 | 7.65 | d | 8.6 |
| H-5 | 7.28 | d | 2.4 |
| H-3 | 6.88 | dd | 8.6, 2.4 |
| OCH₃ (ester) | 3.89 | s | - |
| OCH₃ (ether) | 3.85 | s | - |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.5-8.0 ppm):
-
The proton at the H-6 position is predicted to be the most downfield of the aromatic protons at approximately 7.65 ppm . This is due to its ortho position relative to the electron-withdrawing carbonyl group of the ester. It is expected to appear as a doublet with a coupling constant of around 8.6 Hz, arising from its coupling with the adjacent H-5 proton.
-
The proton at the H-5 position is predicted around 7.28 ppm . It will likely appear as a doublet with a small coupling constant of approximately 2.4 Hz due to meta-coupling with the H-3 proton.
-
The proton at the H-3 position is anticipated to be the most upfield of the aromatic protons, at approximately 6.88 ppm . This is a consequence of the electron-donating effect of the para-methoxy group and the ortho-iodo group. It should appear as a doublet of doublets, with coupling constants of around 8.6 Hz (ortho-coupling to H-2) and 2.4 Hz (meta-coupling to H-5).
-
-
Aliphatic Region (δ 3.5-4.0 ppm):
-
The protons of the ester methyl group (C8-H) are predicted to resonate at approximately 3.89 ppm as a sharp singlet.
-
The protons of the methoxy group (C9-H) are predicted to appear at a slightly more upfield position, around 3.85 ppm , also as a singlet.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 165.7 |
| C-4 | 160.9 |
| C-2 | 140.4 |
| C-6 | 133.5 |
| C-5 | 122.1 |
| C-1 | 119.3 |
| C-3 | 113.8 |
| OCH₃ (ether) | 56.1 |
| OCH₃ (ester) | 52.5 |
| C-I | 91.9 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ > 160 ppm):
-
The carbonyl carbon of the ester group is expected to be the most downfield signal, predicted at 165.7 ppm .
-
-
Aromatic Carbons (δ 90-165 ppm):
-
C-4 , attached to the electron-donating methoxy group, is predicted to be significantly downfield at 160.9 ppm .
-
C-2 , bonded to the iodine atom, is predicted at 140.4 ppm .
-
C-6 and C-5 , the two unsubstituted aromatic carbons bearing protons, are predicted at 133.5 ppm and 122.1 ppm , respectively.
-
C-1 , the carbon attached to the ester group, is predicted at 119.3 ppm .
-
C-3 , ortho to the methoxy group and meta to the ester, is predicted at 113.8 ppm .
-
The carbon directly bonded to the iodine atom (C-I ) is predicted to be the most upfield of the aromatic carbons at 91.9 ppm , a characteristic feature of carbons attached to heavy halogens.
-
-
Aliphatic Carbons (δ 50-60 ppm):
-
The carbon of the ether methoxy group is predicted at 56.1 ppm .
-
The carbon of the ester methyl group is predicted at 52.5 ppm .
-
Comparison with Structurally Related Compounds
To build confidence in the predicted spectral data, it is instructive to compare it with the experimental data of analogous compounds.
-
Methyl 4-methoxybenzoate: In the absence of the iodine atom at the 2-position, the aromatic region of the ¹H NMR spectrum simplifies to two doublets, corresponding to the protons ortho and meta to the methoxy group. The introduction of the iodine atom in this compound breaks this symmetry and induces the observed complex splitting pattern.
-
2-Iodoanisole: The chemical shifts of the aromatic protons in 2-iodoanisole provide a good reference for the effect of the iodo and methoxy groups on the benzene ring. The presence of the additional methyl ester group in our target molecule will generally shift the ortho and para protons further downfield.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of a sample of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[1][2]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.[2][3]
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
Caption: A streamlined workflow for NMR analysis from sample preparation to structure elucidation.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Number of Scans (NS): 8-16 scans are typically sufficient for a moderately concentrated sample.[4]
-
Acquisition Time (AQ): 2-4 seconds.[4]
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is important for the accurate integration of quaternary carbon signals.
-
Spectral Width (SW): A standard range of 0 to 220 ppm is appropriate.
3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption line shape. Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or by using an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
Conclusion
This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound, grounded in predicted spectral data and established spectroscopic principles. The detailed interpretation of the chemical shifts and coupling patterns, in conjunction with a robust experimental protocol, serves as a valuable resource for researchers in the fields of organic chemistry and drug development. By understanding the nuances of the NMR spectra of such fundamental building blocks, scientists can with greater confidence and precision, characterize their synthetic intermediates and final products, thereby accelerating the pace of innovation.
References
- PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
- ALWSCI. How To Prepare And Run An NMR Sample. [Link]
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- ResearchGate. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
- Chemistry Department, University of Missouri-St. Louis. Optimized Default 1H Parameters. [Link]
- Royal Society of Chemistry. Chapter 5: Acquiring 1H and 13C Spectra.
- MDPI.
- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- SDSU NMR Facility. 3) Basic Acquisition Parameters. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029638). [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029635). [Link]
- Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]
- Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
- Chemaxon. NMR Predictor. [Link]
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- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
- PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
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- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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comparative study of different catalysts for Methyl 2-iodo-4-methoxybenzoate cross-coupling
An In-Depth Comparative Guide to Catalyst Systems for the Cross-Coupling of Methyl 2-iodo-4-methoxybenzoate
Introduction: The Strategic Importance of this compound in Synthesis
This compound is a highly valuable and versatile building block in modern organic synthesis. Its structure presents a unique combination of electronic and steric features: an electron-donating methoxy group, an electron-withdrawing ortho-ester, and a highly reactive carbon-iodine bond. This substitution pattern makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing the complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The high reactivity of the C-I bond facilitates the initial, often rate-determining, oxidative addition step in catalytic cycles, making it a preferred substrate over less reactive bromo or chloro analogues.[3]
This guide, prepared from the perspective of a Senior Application Scientist, provides an objective, in-depth comparison of various catalytic systems for the most crucial cross-coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. We will move beyond simply listing protocols to explain the underlying causality for experimental choices, offering field-proven insights to guide researchers in selecting the optimal catalyst system for their specific synthetic challenges.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its operational simplicity and high functional group tolerance. The choice of catalyst is paramount, directly influencing reaction efficiency, temperature requirements, and catalyst loading.
Expertise & Experience: A Tale of Two Catalyst Generations
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, well-established catalyst.[4] While effective, its application often necessitates higher reaction temperatures and longer durations. The phosphine ligands are prone to oxidation, requiring stringent inert atmosphere conditions. For a substrate like this compound, while oxidative addition is facile, the subsequent steps can be sluggish with this system.
-
Modern Buchwald & Fu Ligands: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) revolutionized Suzuki couplings.[4][5] When paired with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, these ligands form highly active, coordinatively unsaturated Pd(0) species in situ.
-
Causality: The ligand's bulkiness accelerates the final reductive elimination step, which is often rate-limiting, to release the product and regenerate the catalyst. Their strong electron-donating nature enhances the rate of oxidative addition, allowing reactions to proceed under milder conditions with lower catalyst loadings.
-
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers significant practical advantages, including ease of separation, recyclability, and lower cost.[6][7] However, these systems can suffer from lower activity and potential metal leaching, where dissolved palladium species are the true catalyst.[8] They are best suited for large-scale syntheses where cost and sustainability are primary drivers.
Data Presentation: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
Substrate: this compound coupled with Phenylboronic Acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | >95 |
| 3 | XPhos Pd G3 (0.5) | - | K₃PO₄ | THF/H₂O | 50 | 2 | >98 |
| 4 | Pd/C (5) | - | K₂CO₃ | DMA/H₂O | 100 | 24 | ~75-85[6] |
Note: Data is representative and synthesized from established principles for similar substrates.[3][4]
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: High-Efficiency Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the mixture to 50-80°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction provides a powerful route to arylalkynes. The classic protocol involves a dual palladium/copper catalytic system, but modern copper-free variants have emerged to address key limitations.[9]
Expertise & Experience: The Copper Question
-
Classic Pd/Cu System (e.g., Pd(PPh₃)₂Cl₂/CuI): In this system, palladium drives the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[10] This facilitates the transmetalation step with the palladium complex.
-
Copper-Free Systems: Eliminating copper is highly desirable. These protocols rely on a palladium catalyst and a suitable base, often an amine like piperidine or a non-coordinating organic base like tetrabutylammonium acetate (TBAA).[12][13]
-
Causality: Success hinges on the base's ability to deprotonate the alkyne, forming a palladium acetylide directly without a copper intermediary. This approach completely circumvents Glaser homocoupling, leading to cleaner reactions and higher yields of the desired cross-coupled product.[11][12] For electron-rich aryl iodides, these systems are particularly efficient.[13]
-
Data Presentation: Performance of Catalysts in Sonogashira Coupling
Substrate: this compound coupled with Phenylacetylene.
| Entry | Palladium Source (mol%) | Ligand/Additive | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 60 | ~85[14] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | None | Piperidine | THF/H₂O | RT | ~90[13] |
| 3 | Pd(OAc)₂ (1) | None | None | TBAA | Toluene | RT | >95[12] |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | None | K₃PO₄ | Toluene | 60 | >95[14] |
Note: Data is representative and synthesized from established principles and literature.[12][13][14]
Mandatory Visualization: Sonogashira Catalytic Workflows
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv) and tetrabutylammonium acetate (TBAA, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 1-2 mol%).
-
Solvent & Reagent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Add phenylacetylene (1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
Heck Coupling: Olefin Arylation
The Heck reaction is a powerful method for forming substituted alkenes by coupling aryl halides with olefins.[15] The choice of catalyst and base is critical to ensure high yields and stereoselectivity.
Expertise & Experience: The Ligand's Role in Selectivity
-
Ligand-Based Systems (e.g., Pd/P(t-Bu)₃): For challenging substrates, including electron-rich aryl halides, bulky and electron-rich phosphine ligands are highly effective.[16]
-
Causality: These ligands stabilize the palladium center and promote the key steps of the catalytic cycle: oxidative addition, migratory insertion of the olefin, and β-hydride elimination. The use of a hindered base like dicyclohexylmethylamine (Cy₂NMe) can be beneficial, facilitating the regeneration of the active Pd(0) catalyst.[16] This system provides excellent control over stereoselectivity, typically favoring the E-isomer.
-
-
Ligand-Free Systems: For reasons of cost and simplicity, ligand-free protocols are attractive. These often involve a simple palladium salt like Pd(OAc)₂ in a polar, coordinating solvent (e.g., PEG-400, DMF) or with a phase-transfer catalyst.[6][17]
-
Trustworthiness: While effective, these systems may require higher temperatures and can sometimes lead to the formation of palladium black (inactive Pd metal), reducing catalyst lifetime. They are generally most effective for highly reactive substrates like aryl iodides.
-
Data Presentation: Performance of Catalysts in Heck Coupling
Substrate: this compound coupled with Methyl Acrylate.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cy₂NMe | 1,4-Dioxane | 80 | >95[16] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | ~90 |
| 3 | Pd/C (2) | - | Et₃N | Water | 100 | ~80[17] |
| 4 | Pd(OAc)₂ (1) | - | K₂CO₃ | PEG-400 | 100 | >90[6] |
Note: Data is representative and synthesized from established principles for similar substrates.[3][6][16]
Mandatory Visualization: Heck Catalytic Cycle
Sources
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- 2. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Methyl 2-iodo-4-methoxybenzoate: A Traditional Sandmeyer Approach Versus a Modern Copper-Catalyzed Halogen Exchange
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 2-iodo-4-methoxybenzoate is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to construct complex molecular architectures. This guide provides an in-depth, objective comparison of two synthetic routes to this compound: the traditional, multi-step Sandmeyer reaction and a more contemporary copper-catalyzed halogen exchange (aromatic Finkelstein reaction). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data for analogous transformations.
Section 1: The Traditional Pathway: A Three-Step Sandmeyer Reaction Sequence
The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] This classical approach to this compound is a three-step sequence commencing from 4-methoxy-2-nitrobenzoic acid.
Mechanistic Rationale and Workflow
The logic of this pathway is dictated by the need for a regioselective introduction of the iodine atom. Direct iodination of methyl 4-methoxybenzoate would likely result in a mixture of isomers. The Sandmeyer reaction elegantly circumvents this by leveraging the directing effects of the amino group, which is generated in the first step. The subsequent diazotization and iodination provide a reliable method for installing the iodine at the desired ortho position to the methoxy group. The final step is a standard esterification.
Caption: Workflow for the traditional Sandmeyer synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methoxybenzoic Acid
This initial step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]
-
Procedure:
-
To a solution of 4-methoxy-2-nitrobenzoic acid (10.0 g, 50.7 mmol) in methanol (250 mL), add 10% palladium on carbon (1.0 g).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) for 18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxybenzoic acid as a solid. This product is often of sufficient purity for the next step.
-
-
Yield: Quantitative.[3]
-
Causality: Palladium on carbon is a highly effective catalyst for the reduction of aromatic nitro groups, and methanol is a suitable solvent that readily dissolves the starting material.
Step 2: Synthesis of 2-Iodo-4-methoxybenzoic Acid via Sandmeyer Reaction
This is the key step where the amino group is converted to an iodine atom. The reaction proceeds via a diazonium salt intermediate.[4][5]
-
Procedure:
-
Suspend 2-amino-4-methoxybenzoic acid (8.4 g, 50.2 mmol) in a mixture of water (100 mL) and concentrated hydrochloric acid (25 mL) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.8 g, 55.2 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (25.0 g, 150.6 mmol) in water (50 mL).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold sodium thiosulfate solution to remove any excess iodine.
-
Recrystallize the crude product from ethanol/water to afford pure 2-iodo-4-methoxybenzoic acid.
-
-
Plausible Yield: 70-80%.
-
Causality: The use of low temperatures is crucial to prevent the premature decomposition of the diazonium salt. Potassium iodide serves as the iodide source, and its reaction with the diazonium salt does not require a copper catalyst, which is a common variant of the Sandmeyer reaction for other halides.[6]
Step 3: Synthesis of this compound (Esterification)
The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a standard and cost-effective method.
-
Procedure:
-
To a solution of 2-iodo-4-methoxybenzoic acid (10.0 g, 35.9 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (2 mL) as a catalyst.
-
Heat the mixture at reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain this compound.
-
-
Plausible Yield: 85-95%.
-
Causality: The use of excess methanol drives the equilibrium towards the ester product, and the strong acid catalyst protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by methanol.
Section 2: The Modern Alternative: A Two-Step Halogen Exchange Route
A more modern approach to this compound involves a copper-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction.[7][8] This route begins with the corresponding bromo-ester, which is synthesized in one step from a commercially available precursor.
Mechanistic Rationale and Workflow
This pathway offers a more convergent and potentially higher-yielding alternative. The key transformation is the copper-catalyzed substitution of a bromide with an iodide. This reaction has been shown to be highly efficient and tolerant of various functional groups.[9][10] The starting bromo-ester can be prepared by bromination and subsequent esterification of 4-methoxybenzoic acid or directly from a bromo-precursor.
Caption: Workflow for the modern copper-catalyzed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-bromo-4-methoxybenzoate (Precursor Synthesis)
While not the focus of the comparison, the synthesis of the starting material is crucial. It can be prepared from 2-bromo-4-methoxybenzoic acid via esterification, analogous to Step 3 of the traditional route.
Step 2: Synthesis of this compound via Aromatic Finkelstein Reaction
This step showcases the power of modern copper catalysis to facilitate a traditionally difficult transformation.
-
Procedure:
-
To an oven-dried reaction vessel, add copper(I) iodide (96 mg, 0.5 mmol, 5 mol%), N,N'-dimethylethylenediamine (110 µL, 1.0 mmol, 10 mol%), and sodium iodide (3.0 g, 20.0 mmol).
-
Add a solution of Methyl 2-bromo-4-methoxybenzoate (2.45 g, 10.0 mmol) in dioxane (20 mL).
-
Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction by GC or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield this compound.
-
-
Causality: The copper(I) catalyst, in conjunction with a diamine ligand, facilitates the oxidative addition of the aryl bromide and subsequent reductive elimination of the aryl iodide. The choice of solvent is important; dioxane is often used as it solubilizes the reactants while allowing for the precipitation of sodium bromide, which can help drive the reaction to completion.[9]
Section 3: Comparative Analysis
A direct comparison of the two routes reveals significant differences in efficiency, complexity, and reagent handling.
Performance Metrics
| Metric | Traditional Sandmeyer Route | Modern Halogen Exchange Route |
| Number of Steps | 3 | 2 (assuming bromo-precursor is available) |
| Plausible Overall Yield | 59-76% | 85-93% (from bromo-precursor) |
| Key Reagents | NaNO₂, KI, H₂, Pd/C, strong acids | CuI, diamine ligand, NaI |
| Reaction Conditions | Cryogenic temperatures (0-5 °C) required for diazotization | Elevated temperatures (110 °C) |
| Atom Economy | Lower due to the loss of N₂ and use of stoichiometric reagents | Higher, with the main byproduct being NaBr |
Mechanistic Comparison
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 9. Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Copper-catalysed aromatic-Finkelstein reactions with amine-based ligand systems - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Aryl Halide Selection: A Cost-Benefit Analysis of Methyl 2-iodo-4-methoxybenzoate in Synthesis
For researchers and process chemists in the pharmaceutical and fine chemical industries, the choice of starting materials is a critical decision point, balancing reactivity, cost, and overall process efficiency. Aryl halides are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions which form the backbone of modern synthetic chemistry. This guide provides a detailed cost-benefit analysis of using Methyl 2-iodo-4-methoxybenzoate, comparing it with its bromo- and chloro-analogs to inform strategic decisions in synthesis design and scale-up.
The Reactivity-Cost Trade-Off: Why Choose an Iodide?
The fundamental principle governing the utility of aryl halides in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies decrease down the group: C-Cl > C-Br > C-I. This weaker C-I bond makes aryl iodides, such as this compound, the most reactive coupling partners. This enhanced reactivity is not merely academic; it has significant practical implications for process efficiency.
Benefits of Higher Reactivity:
-
Milder Reaction Conditions: The facile oxidative addition of the C-I bond to a palladium(0) catalyst often allows for lower reaction temperatures and shorter reaction times.[1] This can be crucial for thermally sensitive substrates and for improving throughput.
-
Lower Catalyst Loadings: The high reactivity can translate to a need for less of the expensive palladium catalyst to achieve high conversion, reducing overall costs and simplifying purification by minimizing residual heavy metals.[1]
-
Higher Yields and Selectivity: Efficient and rapid reactions can minimize the formation of byproducts, leading to higher isolated yields and cleaner reaction profiles.[1] This simplifies downstream processing, reducing the time and resources spent on purification.
However, this superior performance comes at a direct financial cost. Aryl iodides are typically more expensive than their bromide and chloride counterparts, creating a classic cost-benefit dilemma for the synthetic chemist.[1]
Comparative Analysis: Iodide vs. Bromide vs. Chloride
To provide a clear framework for decision-making, the following table summarizes the key performance indicators and relative costs for methyl 2-halo-4-methoxybenzoates in a typical cross-coupling scenario, such as a Suzuki or Heck reaction.[2][3]
| Feature | This compound | Methyl 2-bromo-4-methoxybenzoate | Methyl 2-chloro-4-methoxybenzoate |
| Relative Reactivity | Highest | Moderate | Lowest |
| Typical Catalyst Loading | Lower (e.g., 0.5-1 mol%) | Higher (e.g., 1-3 mol%) | Highest (e.g., 2-5+ mol%, often requires specialized ligands) |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 4-12 hours) | Longest (e.g., 12-24+ hours) |
| Reaction Temperature | Milder (e.g., RT to 80 °C) | Higher (e.g., 80-110 °C) | Highest (e.g., >100 °C) |
| Relative Raw Material Cost |
|
| $ |
This data is generalized from typical cross-coupling reactions. Specific conditions and outcomes will vary based on the coupling partners, catalyst system, and solvent.
Experimental Insight: Representative Protocols
To illustrate the practical differences, below are representative starting protocols for a Sonogashira coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[4][5] The choice of halide directly impacts the required reaction conditions.
Protocol 1: Sonogashira Coupling with this compound (High Reactivity Substrate)
This protocol leverages the high reactivity of the iodide, allowing for mild conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF or DMF (5-10 mL)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent followed by the amine base.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature to 40 °C, monitoring progress by TLC or GC/LC-MS. The reaction is often complete within 1-3 hours.
-
Upon completion, dilute the reaction with ethyl acetate, and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling with Methyl 2-bromo-4-methoxybenzoate (Moderate Reactivity Substrate)
This protocol requires more forcing conditions to activate the more stable C-Br bond.
Materials:
-
Methyl 2-bromo-4-methoxybenzoate (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed DMF (5-10 mL)
Procedure:
-
Follow steps 1-4 as in Protocol 1, substituting the bromo-analog and the corresponding catalyst amounts.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress over 6-12 hours.
-
Follow work-up and purification steps 6-8 as described in Protocol 1.
Causality Behind Experimental Choices: The increased temperature and potentially higher catalyst loading in Protocol 2 are necessary to overcome the higher activation energy barrier for the oxidative addition of the C-Br bond to the palladium center. The choice of DMF as a solvent is also common for higher temperature reactions due to its higher boiling point.
Visualization of Key Processes
To better understand the decision-making and chemical transformations, the following diagrams illustrate the workflows.
Caption: Decision workflow for selecting an aryl halide based on project constraints.
Caption: Simplified catalytic cycle for Sonogashira coupling highlighting the key oxidative addition step.
Conclusion and Strategic Recommendations
The decision to use this compound is a strategic one that hinges on a careful evaluation of the trade-offs between raw material cost and overall process efficiency.
-
For high-value products , such as active pharmaceutical ingredients (APIs) in late-stage development or manufacturing, the higher initial cost of the iodinated starting material is often justified. The benefits of robust, faster, and cleaner reactions can lead to a lower overall cost of goods by reducing batch times, minimizing catalyst costs, and simplifying purification.[1]
-
For early-stage research and discovery , where speed and reliability are paramount to generating new chemical entities, the superior reactivity of this compound makes it an excellent choice. It allows for rapid exploration of chemical space with a higher probability of success under standard screening conditions.
-
For large-scale manufacturing of lower-value bulk chemicals , the high cost of the iodo-compound may be prohibitive. In these scenarios, process optimization efforts should focus on developing robust conditions for the less expensive Methyl 2-bromo-4-methoxybenzoate or even the chloro-analog, which may involve screening more active catalysts, specialized ligands, or accepting more forcing conditions.
Ultimately, this compound is a powerful tool in the synthetic chemist's arsenal. While its upfront cost is higher, its superior reactivity profile offers significant advantages in efficiency, yield, and process robustness that can provide substantial economic benefits, particularly in the context of complex, high-value synthesis.
References
A Researcher's Guide to Spectroscopic Differentiation of Methyl iodo-methoxybenzoate Isomers
In the intricate landscape of pharmaceutical synthesis and materials science, the precise identification of constitutional isomers is a critical, non-negotiable step. The regiochemistry of substituents on an aromatic ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. This guide provides an in-depth spectroscopic comparison of three closely related isomers of Methyl iodo-methoxybenzoate: Methyl 2-iodo-4-methoxybenzoate, Methyl 4-iodo-2-methoxybenzoate, and Methyl 3-iodo-4-methoxybenzoate.
The differentiation of these isomers is a common analytical challenge, particularly when reaction pathways can yield a mixture of products. Relying on a single analytical technique is often insufficient. Therefore, a multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural elucidation. This guide offers a framework for this integrated analysis, grounded in experimental data and established spectroscopic principles.
The Challenge of Isomeric Differentiation
The three isomers under investigation—this compound, Methyl 4-iodo-2-methoxybenzoate, and Methyl 3-iodo-4-methoxybenzoate—share the same molecular formula (C₉H₉IO₃) and thus the same exact mass. This renders mass spectrometry alone, without fragmentation analysis, insufficient for differentiation. The key to their distinction lies in how the spatial arrangement of the iodo-, methoxy-, and ester groups influences the local electronic environment of the protons and carbons, as well as the vibrational modes of the chemical bonds.
Molecular Structures & Nomenclature
To establish a clear frame of reference, the structures and IUPAC names of the three isomers are presented below. The numbering of the benzene ring begins at the carbon atom attached to the ester group.
Caption: Chemical structures of the three isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons provide a unique fingerprint for each substitution pattern.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for these compounds.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution of coupling patterns.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Number of Scans: 16-32 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Comparative ¹H NMR Data
| Isomer | Aromatic Protons (δ, ppm) | Multiplicity & Coupling (J, Hz) | OCH₃ (δ, ppm) | COOCH₃ (δ, ppm) |
| This compound | H-3: ~7.35H-5: ~6.85H-6: ~7.80 | d, J ≈ 2.5 Hzdd, J ≈ 8.5, 2.5 Hzd, J ≈ 8.5 Hz | ~3.85 (s) | ~3.90 (s) |
| Methyl 4-iodo-2-methoxybenzoate | H-3: ~7.50H-5: ~7.30H-6: ~7.65 | d, J ≈ 1.5 Hzdd, J ≈ 8.0, 1.5 Hzd, J ≈ 8.0 Hz | ~3.88 (s) | ~3.89 (s) |
| Methyl 3-iodo-4-methoxybenzoate | H-2: ~8.45H-5: ~8.01H-6: ~6.82 | d, J = 2.1 Hz[1]dd, J = 8.6, 2.1 Hz[1]d, J = 8.6 Hz[1] | ~3.93 (s)[1] | ~3.88 (s)[1] |
Interpretation and Causality:
-
This compound: The proton at C-6 is significantly downfield due to the deshielding effect of the adjacent ester group. The ortho-coupling between H-5 and H-6 and the meta-coupling between H-3 and H-5 are key identifiers.
-
Methyl 4-iodo-2-methoxybenzoate: The methoxy group at C-2 strongly shields the proton at C-3, but the adjacent ester pushes H-6 downfield. The very small meta-coupling constant for H-3 is characteristic.
-
Methyl 3-iodo-4-methoxybenzoate: The proton at C-2 (H-2) is the most downfield among all aromatic protons of the three isomers due to the combined deshielding effects of the adjacent ester and the ortho-iodo group.[1] The clear doublet, doublet of doublets, and doublet pattern is a definitive signature.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information, revealing the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the nature and position of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 400 MHz (¹H frequency) or higher.
-
Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing: Similar to ¹H NMR, with calibration to the CDCl₃ triplet at ~77.16 ppm.
Comparative ¹³C NMR Data
| Isomer | C=O (δ, ppm) | Aromatic C-I (δ, ppm) | Other Aromatic C (δ, ppm) | OCH₃ (δ, ppm) | COOCH₃ (δ, ppm) |
| This compound | ~166.0 | ~92.0 | ~113.0, 115.5, 122.0, 139.0, 162.5 | ~55.8 | ~52.5 |
| Methyl 4-iodo-2-methoxybenzoate | ~165.5 | ~90.0 | ~118.0, 120.0, 133.0, 139.5, 160.0 | ~56.0 | ~52.3 |
| Methyl 3-iodo-4-methoxybenzoate | 165.7[1] | 85.4[1] | 110.1, 124.4, 131.8, 141.1, 161.7[1] | 56.7[1] | 52.3[1] |
Interpretation and Causality:
The most diagnostic signal in the ¹³C NMR spectrum is that of the carbon directly bonded to the iodine atom (C-I). Due to the "heavy atom effect," this carbon is significantly shielded (shifted to a lower ppm value) compared to the other aromatic carbons.
-
In all isomers, the C-I signal appears far upfield, typically between 85-95 ppm.
-
The chemical shifts of the other aromatic carbons are influenced by the electron-donating methoxy group (shielding, lower ppm) and the electron-withdrawing ester group (deshielding, higher ppm), providing a unique pattern for each isomer.
Caption: Integrated workflow for isomeric differentiation.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing these specific isomers. The spectra will be broadly similar, dominated by the strong carbonyl (C=O) stretch of the ester and the C-O stretches.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Solution: Cast a thin film of the sample (dissolved in a volatile solvent like CH₂Cl₂) onto a salt plate (NaCl or KBr).
-
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |
| Aliphatic C-H Stretch (CH₃) | 2960-2870 | Medium |
| Ester C=O Stretch | ~1730-1715 | Strong, Sharp |
| Aromatic C=C Stretch | ~1600-1450 | Medium (multiple bands) |
| C-O Stretch (Ester & Ether) | ~1300-1000 | Strong (multiple bands) |
| C-H Out-of-Plane Bending | ~900-675 | Medium to Strong |
While the exact positions of these bands will vary slightly between isomers, the most useful region for differentiation is the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands. The substitution pattern on the benzene ring influences these vibrations, but interpretation can be complex and is best used in conjunction with NMR and MS data. For instance, the C=O stretch is influenced by conjugation with the ring.[2]
Mass Spectrometry: Confirmation of Mass and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and can provide structural clues through fragmentation patterns.
Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z).
Analysis of Mass Spectra
-
Molecular Ion (M⁺): All three isomers will show a molecular ion peak at the same m/z value of 292, corresponding to the molecular formula C₉H₉IO₃.
-
Key Fragmentation Pathways:
-
Loss of OCH₃: A prominent peak at m/z 261 ([M-31]⁺) is expected for all isomers, corresponding to the loss of the methoxy radical from the ester group.[1]
-
Loss of COOCH₃: A peak at m/z 233 ([M-59]⁺) from the loss of the carbomethoxy group is also likely.
-
Loss of CH₂O: Methoxy-substituted aromatic compounds can undergo the loss of formaldehyde (CH₂O), which would result in a fragment at m/z 262.[3]
-
While the primary fragments may be similar, the relative intensities of these fragments can differ between isomers due to the varying stability of the resulting carbocations, offering another layer of evidence for structural assignment.
Conclusion
The unambiguous differentiation of this compound, Methyl 4-iodo-2-methoxybenzoate, and Methyl 3-iodo-4-methoxybenzoate is a task readily accomplished through a systematic and integrated spectroscopic approach. While IR and MS provide crucial confirmation of functional groups and molecular weight, ¹H NMR spectroscopy stands out as the definitive technique . The distinct chemical shifts and, more importantly, the unique coupling patterns of the aromatic protons for each isomer provide a clear and irrefutable basis for identification. ¹³C NMR serves as a powerful secondary method, with the upfield shift of the iodinated carbon being a key diagnostic feature. By combining the evidence from these techniques, researchers can confidently assign the correct structure, ensuring the integrity and validity of their synthetic and developmental work.
References
assessing the purity of Methyl 2-iodo-4-methoxybenzoate by HPLC
An Objective Guide to Purity Assessment of Methyl 2-iodo-4-methoxybenzoate: HPLC-UV vs. Orthogonal Methods
Executive Summary
The purity of pharmaceutical intermediates is a non-negotiable prerequisite for the synthesis of safe and effective Active Pharmaceutical Ingredients (APIs).[1] this compound, a key building block in modern organic synthesis, is no exception. Its utility in cross-coupling reactions necessitates a stringent assessment of its purity profile to avoid the introduction of process-related impurities that could compromise reaction yields and final product quality. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a halogenated aromatic ester whose value lies in the strategic placement of its functional groups.[2] The electron-donating methoxy group and the electron-withdrawing methyl ester moiety influence the electronic properties of the aromatic ring, while the iodo-substituent serves as a highly effective leaving group in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2]
The presence of impurities—such as unreacted starting materials (e.g., 4-methoxybenzoic acid), isomers (e.g., Methyl 4-iodo-2-methoxybenzoate), or byproducts of side reactions (e.g., de-iodinated species)—can have significant downstream consequences.[1] Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a critical component of process understanding and control.[3][4] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolving power, sensitivity, and quantitative accuracy for non-volatile organic compounds.[5][6]
The Primary Approach: Reversed-Phase HPLC (RP-HPLC)
For a molecule like this compound, which possesses moderate polarity and a strong UV chromophore (the aromatic ring), RP-HPLC with UV detection is the method of choice.[7][8]
The Rationale Behind Method Development
The goal of the HPLC method is to separate the main compound from all potential process-related impurities and degradation products. The choices made during method development are guided by the physicochemical properties of the analyte.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and an excellent starting point.[9] Its hydrophobic nature provides effective retention for the aromatic ester, while modern, end-capped C18 columns offer excellent peak shape and stability across a wide pH range.
-
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of an aqueous component and a polar organic solvent.[10]
-
Organic Solvent: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff (~190 nm), which allows for detection at lower wavelengths without baseline interference.[10]
-
Aqueous Component: Using a buffer (e.g., phosphate or acetate) can control the pH of the mobile phase. While this compound is neutral, controlling pH is crucial for ensuring the consistent ionization state of any potential acidic or basic impurities, thereby achieving reproducible retention times.
-
-
Elution Mode: The Power of the Gradient: An isocratic elution (constant mobile phase composition) may be sufficient if all impurities have similar polarities to the main peak. However, a gradient elution, where the proportion of the organic solvent is increased over time, is generally superior for purity analysis.[11] This approach ensures that highly polar impurities (which elute early) are well-retained and resolved, while strongly retained, non-polar impurities are eluted from the column in a reasonable time frame with sharp peaks.
Visualizing the Analytical Workflow
The process from sample analysis to a final purity report follows a logical and self-validating sequence.
Caption: Workflow for HPLC purity assessment.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point for the analysis, developed in accordance with ICH guidelines for method validation.[3][12]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Sample Solution: Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.
Data Interpretation and Quantitative Summary
The purity is typically calculated using the area percent method, assuming that all components have a similar response factor at the chosen wavelength.
Table 1: Representative HPLC Purity Analysis Data
| Compound Name | Retention Time (min) | Peak Area | Area % |
| 4-Methoxybenzoic Acid (Impurity A) | 3.8 | 15,200 | 0.15 |
| De-iodinated Species (Impurity B) | 8.9 | 28,350 | 0.28 |
| This compound | 12.5 | 9,985,100 | 99.40 |
| Unknown Impurity | 14.2 | 16,900 | 0.17 |
Method Validation: Ensuring Trustworthiness
A method is only reliable if it is validated.[4] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13]
Table 2: Summary of Method Validation Parameters (as per ICH Q2(R1))
| Parameter | Result | Acceptance Criteria |
| Specificity | Peak for analyte is resolved from all impurities. | Resolution (Rs) > 2.0 |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability RSD%) | 0.45% | RSD ≤ 2.0% |
| LOD (Limit of Detection) | 0.01% | Reportable |
| LOQ (Limit of Quantitation) | 0.03% | Reportable |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and temperature (±2 °C). | System suitability parameters met. |
Comparative Analysis: Orthogonal Methods for Purity Confirmation
Relying on a single analytical technique can sometimes lead to an incomplete picture. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive and trustworthy assessment of purity.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity without the need for a specific reference standard of the analyte itself.[14] It relies on a certified internal standard of known purity.
-
Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique proton signal from the analyte with that of a known amount of an internal standard, a direct mass/mass purity can be calculated.
-
Advantages:
-
Primary Method: Provides a direct measure of purity without analyte-specific standards.
-
Structural Information: Confirms the identity of the main component and can help identify impurities if they are present at sufficient concentration.
-
Speed: Can be faster than full HPLC method validation for early-stage development.[15]
-
-
Limitations:
-
Sensitivity: Significantly lower sensitivity compared to HPLC-UV. Impurities below ~0.1% are often undetectable.
-
Signal Overlap: Complex mixtures or the presence of isomers can lead to overlapping signals, complicating quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The separated components are then fragmented and detected by a mass spectrometer, which provides structural information.
-
Advantages:
-
High Sensitivity & Selectivity: Excellent for detecting trace levels of volatile impurities, such as residual solvents from the synthesis.
-
Definitive Identification: The mass spectrum serves as a chemical "fingerprint," allowing for positive identification of impurities by matching against spectral libraries.
-
-
Limitations:
-
Analyte Volatility: this compound has a relatively high boiling point (318 °C at 760 mmHg) and may require high inlet temperatures, risking thermal degradation.[16]
-
Not Suitable for Non-Volatiles: Ineffective for analyzing non-volatile impurities like salts or starting materials such as carboxylic acids without derivatization.
-
Method Selection Logic
The choice of analytical technique is driven by the specific question being asked.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For the routine, high-sensitivity purity assessment of this compound, a validated Reversed-Phase HPLC method is unequivocally the most suitable technique. Its ability to resolve and quantify a wide range of potential non-volatile impurities with high precision and accuracy makes it ideal for quality control in a regulated environment.[6]
However, for a truly comprehensive characterization, especially during process development or for reference standard certification, an orthogonal approach is highly recommended.
-
qNMR should be employed to provide an independent, absolute purity value and to confirm the structural integrity of the material.[15]
-
GC-MS is invaluable for the specific analysis of residual solvents and other potential volatile impurities that are not amenable to HPLC analysis.
By combining the strengths of these complementary techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality of this critical synthetic intermediate and the success of subsequent manufacturing steps.
References
- International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- Pharmaguideline. (2024).
- Chromatography Today.
- BenchChem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- Acta Scientific. (2020).
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
- Dakenchem.
- Southwest Research Institute. (2026).
- Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Agilent. (2009).
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Molecules. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Axion Labs. (2025).
- Waters Corporation.
- BenchChem.
- ECHEMI.
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A Researcher's Guide to the Synthesis of Methyl 2-iodo-4-methoxybenzoate: Navigating Theoretical vs. Experimental Yields
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like Methyl 2-iodo-4-methoxybenzoate is a fundamental process where maximizing yield is paramount. This guide provides an in-depth comparison of the theoretical and experimental yields of this compound, offering insights into the underlying chemical principles and practical experimental considerations.
This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents. Its utility lies in the strategic placement of the iodo, methoxy, and methyl ester functional groups on the benzene ring, which allows for diverse subsequent chemical modifications. Achieving a high yield of this intermediate is economically and environmentally significant, as it minimizes waste and reduces the cost of the final product.
This guide will dissect the multi-step synthesis of this compound, providing a detailed experimental protocol. We will explore the calculation of the theoretical yield and discuss the various factors that can lead to discrepancies with the actual experimental yield, empowering researchers to optimize their synthetic strategies.
Understanding the Synthesis: A Two-Step Approach
The synthesis of this compound is most effectively carried out in a two-step process. The first step involves the conversion of 4-methoxyanthranilic acid to 2-iodo-4-methoxybenzoic acid via a Sandmeyer-type reaction. The second step is the esterification of the resulting carboxylic acid to the desired methyl ester.
Step 1: Diazotization and Iodination of 4-Methoxyanthranilic Acid
The initial step involves the diazotization of the amino group on 4-methoxyanthranilic acid, followed by the substitution of the diazonium group with iodine.
Caption: Reaction scheme for the synthesis of 2-iodo-4-methoxybenzoic acid.
Step 2: Fischer Esterification
The 2-iodo-4-methoxybenzoic acid is then converted to its methyl ester via a Fischer esterification reaction, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[1]
Caption: Fischer esterification of 2-iodo-4-methoxybenzoic acid.
Theoretical Yield: The Stoichiometric Maximum
The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses.[2] It is calculated based on the stoichiometry of the balanced chemical equations.
For the overall synthesis:
C₈H₉NO₃ + NaNO₂ + KI + 2H₂SO₄ + CH₃OH → C₉H₉IO₃ + NaHSO₄ + KHSO₄ + N₂ + 2H₂O
To calculate the theoretical yield:
-
Determine the molar masses of the reactants and the final product.
-
Identify the limiting reactant in the synthesis.
-
Use the stoichiometric ratios from the balanced equation to calculate the maximum mass of this compound that can be produced.
| Compound | Molar Mass ( g/mol ) |
| 4-Methoxyanthranilic Acid | 167.16 |
| This compound | 292.07 |
For instance, starting with 10 grams of 4-methoxyanthranilic acid (assuming it is the limiting reactant), the theoretical yield of this compound would be approximately 17.47 grams.
Experimental Protocol
This protocol details the synthesis of this compound, combining the Sandmeyer-type reaction and Fischer esterification.
Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid[3]
-
Reaction Setup: Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid in a suitable reaction vessel. Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Diazotization: While maintaining the temperature between 0-5°C, add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes. Stir the resulting diazonium salt solution for an additional 15 minutes at this temperature.
-
Iodination: Prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid. Add this solution dropwise to the diazonium salt solution over 45 minutes, keeping the temperature between 3-6°C.
-
Reaction Completion and Isolation: After the addition is complete, stir the mixture at room temperature for 30 minutes, then slowly heat to reflux and maintain for 2 hours. Cool the mixture to room temperature.
-
Purification: Collect the precipitated brown crystals by filtration and wash with water until the filtrate is neutral. Dry the filter cake under reduced pressure to obtain 2-iodo-4-methoxybenzoic acid.
Step 2: Synthesis of this compound (Fischer Esterification)[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dried 2-iodo-4-methoxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Comparing Theoretical and Experimental Yields
The experimental yield is the actual amount of product obtained after the synthesis and purification processes are complete. It is almost always lower than the theoretical yield. The percent yield, a measure of the reaction's efficiency, is calculated as:
Percent Yield = (Actual Yield / Theoretical Yield) x 100% [2]
| Synthesis Step | Theoretical Yield | Typical Experimental Yield Range |
| Step 1: 2-Iodo-4-methoxybenzoic acid | Stoichiometrically calculated | 70-85% |
| Step 2: this compound | Stoichiometrically calculated | 80-95% |
| Overall | Stoichiometrically calculated | 56-81% |
Factors Influencing Experimental Yield
Several factors can contribute to the difference between theoretical and experimental yields. Understanding these can help in optimizing the reaction conditions.
-
Incomplete Reactions: The reaction may not go to completion, leaving some starting material unreacted. This can be influenced by reaction time, temperature, and catalyst efficiency.
-
Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product. In the diazotization step, for example, side reactions can lead to the formation of phenols.
-
Purification Losses: During workup and purification steps such as extraction, filtration, and recrystallization, some amount of the product is inevitably lost.
-
Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and lead to lower yields.
-
Experimental Errors: Human errors in measurements, handling of materials, and control of reaction conditions can also impact the final yield.
Caption: Factors contributing to the discrepancy between theoretical and experimental yields.
By carefully controlling reaction conditions, ensuring the purity of reagents, and optimizing purification techniques, researchers can minimize losses and approach a higher experimental yield, making the synthesis of this compound more efficient and cost-effective.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 2-iodo-4-methoxybenzoate
Comprehensive Safety and Handling Guide: Methyl 2-iodo-4-methoxybenzoate
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment. This document synthesizes information from safety data sheets of analogous compounds and established laboratory safety practices to provide a robust operational plan.
Hazard Assessment and Risk Mitigation
This compound is a solid, light-sensitive compound.[2] The primary risks associated with handling this and similar chemicals include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or powder can irritate the respiratory tract.[1][4]
-
Ingestion: While not the primary route of occupational exposure, ingestion can be harmful.[4][5]
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is mandatory.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are fundamental to minimizing exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting | Lab coat, safety glasses with side shields, nitrile or neoprene gloves. | To prevent skin contact with the solid compound and protect eyes from dust particles. |
| Reaction Setup and Execution | Lab coat, chemical splash goggles, nitrile or neoprene gloves. | To provide enhanced eye protection from potential splashes of solvents and reagents. |
| Work-up and Purification | Lab coat, chemical splash goggles, face shield (if splash risk is high), nitrile or neoprene gloves. | To protect the face and eyes from splashes during extractions, distillations, or other purification steps. |
| Spill Cleanup | Chemical-resistant coveralls, chemical splash goggles, face shield, double-gloving with nitrile or neoprene gloves, and appropriate respiratory protection if dust is airborne. | To provide comprehensive protection during emergency situations where exposure levels may be higher. |
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational and Disposal Plans
3.1. Handling Procedures
-
Preparation: Before handling, ensure you have read and understood the safety information for analogous compounds.[6] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.[6][8] Inspect gloves for any signs of degradation or puncture before use.[9]
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust.[10] If possible, use a balance with a draft shield. For transfers, use appropriate glassware and funnels to minimize the risk of spills.
-
Reaction Monitoring: Once the reaction is initiated, monitor it closely. Do not leave a reaction unattended without proper safety measures in place, such as signage and containment.[6]
-
Decontamination: After handling, thoroughly clean the work area, including the balance and any glassware used. Wash your hands thoroughly with soap and water, even after removing gloves.[3][9]
3.2. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated glassware, must be considered chemical waste.[8]
-
Containerization: Place all solid and liquid waste into clearly labeled, sealed, and compatible waste containers.[8][10] Do not mix incompatible waste streams.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program.[3] Never pour chemical waste down the drain.[8][10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][10] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[3]
-
Spill: In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material.[4] Sweep up the material and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their work.
References
- MilliporeSigma.
- Fisher Scientific. (2025).
- Calibre Chemicals.
- Fisher Scientific. (2009).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Safety Data Sheet for a rel
- Sigma-Aldrich. (2024).
- MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?.
- MedChemExpress. (2025).
- CHEMM. Personal Protective Equipment (PPE).
- TCI Chemicals.
- Utah State University.
- Thermo Fisher Scientific. (2025).
- BIOBASE. (2021). LAB SAFETY.
- U.S. Department of Education.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
